GSK2879552
Description
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.
inhibits lysine demethylase 1; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19/h1-9,17,21-22,24H,10-16H2,(H,26,27)/t21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRULVYSBRWUVGR-FCHUYYIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC2CC2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN[C@@H]2C[C@H]2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401966-69-5 | |
| Record name | GSK-2879552 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401966695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2879552 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16895 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2879552 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT77Z6Y09Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of GSK2879552: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2879552 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][4] Overexpressed in various malignancies, including Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML), LSD1 has emerged as a key therapeutic target in oncology.[3][5][6] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.
Core Mechanism of Action: Irreversible LSD1 Inhibition
This compound functions as a mechanism-based inactivator of LSD1.[3][6] Its cyclopropylamine moiety forms a covalent adduct with the FAD cofactor in the active site of the enzyme, leading to its irreversible inhibition.[4] This inactivation of LSD1 prevents the demethylation of H3K4me1/2, leading to an accumulation of these transcriptionally activating marks at the promoter and enhancer regions of target genes.[7][8] The subsequent alteration in the chromatin landscape results in the de-repression of genes involved in tumor suppression and cellular differentiation.[3][5] This targeted epigenetic modulation is the foundation of this compound's anti-neoplastic activity, which is primarily cytostatic, inducing cell cycle arrest and promoting a more differentiated phenotype in susceptible cancer cells.[6][9]
Signaling Pathway of this compound in Acute Myeloid Leukemia (AML)
In AML, LSD1 is a key component of transcriptional repressor complexes that maintain a block in cellular differentiation.[1][2] this compound-mediated inhibition of LSD1 leads to the reactivation of key myeloid transcription factor networks, including those governed by PU.1 and C/EBPα.[3][10] This results in the upregulation of genes associated with myeloid differentiation, such as those encoding the cell surface markers CD11b and CD86, and a concomitant decrease in the proliferative capacity of leukemic blasts.[2][11]
Signaling Pathway of this compound in Small Cell Lung Cancer (SCLC)
In SCLC, a high-grade neuroendocrine tumor, LSD1 inhibition by this compound alters the expression of key neuroendocrine marker genes.[6][9] SCLC subtypes are characterized by the expression of specific transcription factors such as ASCL1, NEUROD1, and POU2F3.[6][12][13] By modulating the epigenetic state, this compound can lead to a shift in this neuroendocrine phenotype, resulting in growth inhibition.[6][9]
References
- 1. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Frontiers | Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia [frontiersin.org]
- 6. Lung neuroendocrine neoplasms: recent progress and persistent challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Markers and characteristics of human SCLC cell lines: Neuroendocrine markers, classical tumor markers, and chromosomal characteristics of permanent human small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroendocrine marker staining pattern categorization of small-sized pulmonary large cell neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 11. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Are neuroendocrine negative small cell lung cancer and large cell neuroendocrine carcinoma with WT RB1 two faces of the same entity? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small cell lung cancer tumors and preclinical models display heterogeneity of neuroendocrine phenotypes - Zhang - Translational Lung Cancer Research [tlcr.amegroups.org]
GSK2879552: A Technical Guide to a Selective and Irreversible LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2879552 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme that plays a critical role in epigenetic regulation and is frequently overexpressed in various cancers.[1][2] As an orally bioavailable small molecule, this compound has been investigated for its therapeutic potential, particularly in small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative potency, preclinical efficacy, and the methodologies used in its evaluation. While showing promise in preclinical models, its clinical development was halted due to an unfavorable risk-benefit profile observed in Phase I trials.[5][6]
Core Mechanism of Action
Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[5][7] The demethylation of H3K4, a mark associated with active gene transcription, leads to transcriptional repression.[8] LSD1 is a key component of several co-repressor complexes, and its activity is crucial for maintaining cellular differentiation states; its dysregulation is linked to the development and progression of cancer.[5][9]
This compound functions as an irreversible, mechanism-based inactivator of LSD1.[1][10] It forms a covalent adduct with the FAD cofactor essential for the enzyme's catalytic activity.[7] By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to an increase in local H3K4 methylation near the transcriptional start sites of LSD1 target genes.[5][11] This epigenetic modification derepresses tumor suppressor genes and pro-differentiation genes, which in turn can inhibit cancer cell proliferation, induce differentiation, and suppress tumor growth.[1][3] This is particularly relevant in cancers like AML, where LSD1 inhibition can promote the differentiation of blast cells, and in SCLC, where it can alter the neuroendocrine cell state.[3][12]
Quantitative Data
The potency and efficacy of this compound have been characterized through various biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity
| Target | Assay Type | Value | Reference(s) |
| LSD1 | Biochemical IC₅₀ | 24 nM | [13] |
| LSD1 | Ki,app | 1.7 µM | [14] |
| LSD2 | Biochemical IC₅₀ | >100 µM | [9] |
| MAO-A | Biochemical IC₅₀ | >100 µM | [9] |
| MAO-B | Biochemical IC₅₀ | >100 µM | [9] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal inhibition. Ki,app (Apparent inhibition constant) is a measure of the potency of an inhibitor.
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line Type | Assay | Endpoint | Value (EC₅₀) | Reference(s) |
| AML | Proliferation (10 days) | Growth Inhibition | 137 ± 30 nM (average) | [12] |
| AML (THP-1) | Differentiation | CD11b Expression | 23 ± 4 nM | [12] |
| AML (MOLM-13) | Differentiation | CD11b Expression | 44 ± 4 nM | [12] |
| AML | Differentiation | CD11b Gene Expression | 31 ± 1 nM | [12] |
| AML | Differentiation | CD86 Gene Expression | 28 ± 6 nM | [12] |
| SCLC | Proliferation (6 days) | Growth Inhibition | 40% to 100% inhibition in 9/28 lines | [14] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.
Table 3: In Vivo Efficacy in SCLC Xenograft Models
| Xenograft Model | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference(s) |
| NCI-H1417 | 1.5 mg/kg, p.o. daily | 25-35 days | 83% | [10] |
| NCI-H526 | 1.5 mg/kg, p.o. daily | 25-35 days | 57% | [10] |
| NCI-H510 | 1.5 mg/kg, p.o. daily | 25-35 days | 38% | [10] |
| NCI-H69 | 1.5 mg/kg, p.o. daily | 25-35 days | 49% | [10] |
p.o. (per os): administered orally.
Table 4: Human Pharmacokinetic Properties (Phase I)
| Parameter | Description | Value | Reference(s) |
| Absorption | Time to Cmax | Rapid, within the first hour | [15] |
| Elimination | Half-life (t½) | ~17 hours | [15] |
| Exposure | Cmax and AUC | Dose-proportional increase | [5][15] |
Cmax: Maximum plasma concentration. AUC: Area under the curve.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.
LSD1 Inhibition Assay (Horseradish Peroxidase Coupled)
This biochemical assay measures the activity of LSD1 by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.
-
Reagents: Recombinant human LSD1 enzyme, a di-methylated H3K4 peptide substrate, horseradish peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red).[14][16]
-
Procedure:
-
LSD1 enzyme is pre-incubated with varying concentrations of this compound in a 96-well plate.[9]
-
The enzymatic reaction is initiated by adding the H3K4me2 peptide substrate.
-
The H₂O₂ generated by LSD1 is used by HRP to oxidize Amplex Red into the highly fluorescent resorufin.
-
Fluorescence is measured over time using a plate reader (e.g., Ex 531 nm, Em 595 nm).[14]
-
-
Data Analysis: The rate of resorufin formation is proportional to LSD1 activity. IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
-
Reagents: Cancer cell lines (e.g., AML, SCLC), appropriate culture medium, and a cell viability reagent such as CellTiter-Glo®.[12]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of this compound concentrations (e.g., 0-10,000 nM).[10]
-
Plates are incubated for an extended period (e.g., 6-10 days) to assess cytostatic effects.[10][12]
-
CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
-
Data Analysis: Luminescence is measured with a plate reader. EC₅₀ values are determined by fitting a dose-response curve to the data.
Flow Cytometry for Differentiation Markers
This method quantifies the expression of cell surface proteins that indicate myeloid differentiation, such as CD11b and CD86.[12][13]
-
Reagents: AML cell lines, this compound, fluorescently-conjugated antibodies specific for CD11b and CD86, and an isotype control antibody.
-
Procedure:
-
AML cells are treated with this compound or a vehicle control for a set period (e.g., 2-3 days).[12]
-
Cells are harvested and washed.
-
Cells are incubated with the fluorescently-labeled CD11b, CD86, or isotype control antibodies.
-
After incubation and washing, the fluorescence of individual cells is analyzed using a flow cytometer.
-
-
Data Analysis: The percentage of cells positive for each marker is determined by gating against the isotype control.[12] EC₅₀ values can be calculated based on the dose-dependent increase in the percentage of positive cells.
Affected Signaling Pathways
Inhibition of LSD1 by this compound leads to genome-wide changes in gene expression, impacting multiple signaling pathways critical for cancer cell survival and proliferation.
-
Wnt/β-catenin Signaling: In sorafenib-resistant hepatocellular carcinoma (HCC) cells, this compound has been shown to depress the transcription of Wnt antagonists and downregulate β-catenin signaling activity.[10][17]
-
EGFR Signaling: In non-small cell lung cancer (NSCLC), LSD1 inhibition has been found to interfere with epidermal growth factor receptor (EGFR) downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[18]
-
Cell Cycle Regulation: Expression profiling has revealed that LSD1 inhibition significantly affects the replication machinery and cell cycle pathways, leading to growth arrest.[11][18]
-
Hematopoietic Differentiation: In AML, the combination of this compound with all-trans retinoic acid (ATRA) synergistically affects pathways related to hematopoiesis and cell adhesion, promoting myeloid differentiation.[12]
Clinical Development and Outcomes
This compound entered Phase I clinical trials to assess its safety, pharmacokinetics, and preliminary efficacy in patients with relapsed or refractory SCLC (NCT02034123) and AML (NCT02177812).[6][13]
-
SCLC Trial: In the SCLC study, 29 patients were enrolled across nine dose cohorts. While the drug demonstrated favorable pharmacokinetic properties, it provided poor disease control and was associated with a high rate of adverse events (AEs).[6] The most common treatment-related AE was thrombocytopenia (41% of patients), and serious AEs included encephalopathy.[5][6]
-
AML/MDS Trials: Similarly, studies in AML and high-risk myelodysplastic syndromes (MDS), both as a monotherapy and in combination with ATRA or azacitidine, were terminated.[15] While the drug induced markers of differentiation, providing evidence of target engagement, no significant clinical benefit was observed, and treatment was associated with toxicity, including hemorrhage and thrombocytopenia.[15]
Ultimately, both lines of clinical investigation were terminated because the risk-benefit profile did not support continuation.[5][6][15]
Conclusion
This compound is a well-characterized, potent, and selective irreversible inhibitor of LSD1. Preclinical data robustly demonstrated its intended mechanism of action, leading to anti-proliferative and pro-differentiation effects in relevant cancer models, particularly SCLC and AML.[3][5] However, despite its sound preclinical rationale and favorable pharmacokinetics, the translation to clinical efficacy was unsuccessful due to a lack of significant anti-tumor activity and a challenging safety profile at therapeutic doses. The journey of this compound underscores the complexities of targeting epigenetic regulators and highlights the critical need to identify predictive biomarkers and therapeutic windows for this class of inhibitors.[2][4]
References
- 1. Facebook [cancer.gov]
- 2. Antitumor activity of LSD1 inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of this compound in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound 2HCl | Histamine Receptor inhibitor | Mechanism | Concentration [selleckchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of GSK2879552: A Technical Overview of a Novel LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2879552, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), emerged as a promising therapeutic agent in the landscape of epigenetic cancer therapy. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic action of this compound. It details the preclinical rationale, quantitative data from key studies, experimental methodologies, and the ultimate clinical outcomes that led to the termination of its development. This document serves as an in-depth resource for researchers and professionals in the field of oncology and drug development, offering insights into the challenges of targeting epigenetic modulators in cancer.
Introduction: Targeting the Epigenome
The field of oncology has witnessed a paradigm shift with the advent of targeted therapies. Epigenetic modifications, which regulate gene expression without altering the DNA sequence itself, have become a major focus for novel cancer therapeutics.[1] Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML), by suppressing the expression of tumor suppressor genes and promoting cancer cell proliferation, migration, and invasion.[3][4][5] This made LSD1 an attractive target for therapeutic intervention.
This compound was developed as a first-in-class, orally bioavailable, and irreversible inhibitor of LSD1.[6] Its development was based on the hypothesis that inhibiting LSD1 would restore the expression of silenced tumor suppressor genes, leading to anti-tumor effects.
Discovery and Preclinical Development
This compound was identified through a high-throughput screening of approximately 2.5 million compounds.[7] It is an N-alkylated derivative of tranylcypromine (TCP), a known monoamine oxidase inhibitor with weak LSD1 inhibitory activity.[7][8] this compound demonstrated potent and selective inhibition of LSD1.
Mechanism of Action
This compound acts as a mechanism-based irreversible inhibitor of LSD1.[6] It covalently binds to the flavin adenine dinucleotide (FAD) cofactor, which is essential for the demethylase activity of LSD1.[2][9] This irreversible inhibition leads to a sustained increase in H3K4me1/2 and H3K9me1/2 levels, ultimately altering gene expression.[1][2] The inhibition of LSD1 by this compound has been shown to induce the expression of putative KDM1A target genes.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 8. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
GSK2879552: An In-Depth Technical Profile of a Selective LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2879552 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] As a key epigenetic regulator, LSD1 is implicated in various cancers through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes.[2][4][5] this compound acts as a mechanism-based inactivator by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1. This technical guide provides a comprehensive overview of the target profile, selectivity, and relevant experimental methodologies for this compound, intended to support further research and development efforts in the field of epigenetics and oncology.
Core Target Profile and Mechanism of Action
This compound is an orally bioavailable small molecule that irreversibly inhibits the enzymatic activity of LSD1.[2][5] The primary mechanism of action involves the inhibition of LSD1-mediated demethylation of mono- and di-methylated H3K4 (H3K4me1/2).[4] This inhibition leads to an increase in H3K4 methylation at the transcriptional start sites of target genes, resulting in the upregulation of their expression.[4] This re-expression of tumor-suppressor genes is thought to be a key driver of the anti-proliferative and pro-differentiation effects observed in cancer cells, particularly in small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[4][6]
The inhibition of LSD1 by this compound is a time-dependent process, consistent with its irreversible binding mechanism. This covalent modification provides durable target engagement, a potentially advantageous feature for therapeutic applications.
Quantitative Potency and Selectivity
This compound demonstrates high potency against its primary target, LSD1, and excellent selectivity against the structurally related monoamine oxidases, MAO-A and MAO-B. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound against LSD1
| Parameter | Value (nM) | Reference |
| IC50 | 20 - 24 | [6][7] |
Table 2: Selectivity Profile of this compound
| Target | IC50 (µM) | Fold Selectivity (vs. LSD1) | Reference |
| LSD1 | 0.0207 | - | [8] |
| MAO-A | 2.3 | ~111-fold | |
| MAO-B | 0.95 | ~46-fold | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of LSD1 and a typical experimental workflow for the characterization of an LSD1 inhibitor like this compound.
Experimental Protocols
Biochemical Assay for LSD1 Inhibition (IC50 Determination)
This protocol describes a common method for determining the in vitro potency of this compound against purified LSD1 enzyme.
Principle: The demethylase activity of LSD1 produces hydrogen peroxide (H2O2) as a byproduct. This H2O2 can be detected using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic substrate (e.g., Amplex Red), leading to a fluorescent signal proportional to LSD1 activity.
Materials:
-
Purified recombinant human LSD1/CoREST complex
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
H3K4me2 peptide substrate (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK-biotin)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the LSD1/CoREST complex, HRP, and Amplex Red in Assay Buffer to their final concentrations.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of the LSD1/CoREST enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the H3K4me2 peptide substrate solution.
-
-
Signal Detection: Incubate the plate at 37°C for 60 minutes. Measure the fluorescence intensity using a plate reader with excitation at 530-560 nm and emission at 590 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Principle: Cell viability is measured using a luminescent assay that quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
SCLC or AML cell lines (e.g., NCI-H526, MOLM-13)
-
This compound
-
DMSO
-
Complete cell culture medium
-
96-well white, clear-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminescence plate reader
Procedure:
-
Cell Seeding: Seed the cells in the 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for 6 days.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a sigmoidal dose-response curve.
Western Blot for H3K4me2 Levels
This protocol is used to confirm the target engagement of this compound in cells by measuring the levels of its direct substrate, H3K4me2.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. An increase in the H3K4me2 signal upon treatment with this compound indicates inhibition of LSD1.
Materials:
-
SCLC or AML cells
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO for 24-48 hours. Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
Clinical Development and Future Perspectives
This compound has been evaluated in Phase I clinical trials for the treatment of relapsed or refractory SCLC and AML.[4][10][11][12][13] While these trials demonstrated target engagement and favorable pharmacokinetic properties, the overall risk-benefit profile did not support further development in the initial indications due to limited efficacy and adverse events.[4][12] However, the potent and selective nature of this compound continues to make it a valuable tool for preclinical research into the biological roles of LSD1 and for the development of next-generation LSD1 inhibitors with improved therapeutic windows. The exploration of combination therapies and patient stratification strategies based on specific biomarkers may yet unlock the full therapeutic potential of LSD1 inhibition in oncology.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 6. researchgate.net [researchgate.net]
- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utilizing a structure-based virtual screening approach to discover potential LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Preclinical Profile of GSK2879552 in Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2879552 is a potent, selective, and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation.[1][2] Preclinical studies have identified Small Cell Lung Cancer (SCLC) as a tumor type that is particularly sensitive to LSD1 inhibition.[3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound in SCLC, focusing on its mechanism of action, anti-tumor activity in vitro and in vivo, and the identification of a predictive biomarker for sensitivity.
Mechanism of Action
This compound functions as a mechanism-based inactivator of LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase. LSD1 primarily demethylates histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to the repression or activation of gene transcription. In SCLC, the inhibition of LSD1 by this compound is primarily cytostatic, inducing a delay in tumor growth rather than significant tumor regression.[5] This effect is attributed to the promotion of differentiation of SCLC cells, thereby altering their neuroendocrine phenotype.[3]
The proposed mechanism involves the inhibition of LSD1 leading to changes in histone methylation and subsequent alteration of gene expression programs that control cell differentiation and proliferation.
In Vitro Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative effects in a subset of SCLC cell lines. Sensitivity to the compound is not universal across all SCLC lines, indicating a specific molecular phenotype may determine response.
| Cell Line | Subtype | This compound IC50 (nM) | Sensitivity |
| NCI-H526 | SCLC-A | < 100 | Sensitive |
| NCI-H1417 | SCLC-N | < 100 | Sensitive |
| NCI-H69 | SCLC-A | > 1000 | Resistant |
| NCI-H82 | SCLC-N | > 1000 | Resistant |
| DMS 114 | SCLC-variant | < 100 | Sensitive |
| SHP-77 | SCLC-variant | > 1000 | Resistant |
Note: The IC50 values are approximate ranges based on qualitative descriptions in the literature. A comprehensive list of IC50 values is not publicly available.
In Vivo Tumor Growth Inhibition
The anti-tumor efficacy of this compound has been evaluated in SCLC xenograft models. Oral administration of this compound resulted in significant tumor growth inhibition (TGI) in models derived from sensitive cell lines.
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| NCI-H526 | This compound (1.5 mg/kg) | Oral, daily | 57 |
| NCI-H1417 | This compound (1.5 mg/kg) | Oral, daily | 83 |
| NCI-H510 | This compound (1.5 mg/kg) | Oral, daily | 38 |
| NCI-H69 | This compound (1.5 mg/kg) | Oral, daily | 49 |
| SHP-77 | This compound (1.5 mg/kg) | Oral, daily | No significant TGI |
Predictive Biomarker: DNA Hypomethylation Signature
A key finding from the preclinical evaluation of this compound is the identification of a DNA hypomethylation signature that predicts sensitivity to LSD1 inhibition in SCLC.[1] SCLC cell lines and patient-derived xenograft (PDX) models that are sensitive to this compound exhibit a distinct pattern of DNA hypomethylation at a specific set of CpG sites.[1] This signature may serve as a valuable biomarker for patient selection in clinical trials.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate SCLC cells in 96-well opaque-walled plates at a density of 2,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Add serial dilutions of this compound (typically ranging from 0.1 nM to 10 µM) to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 6 days.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic curve.
SCLC Xenograft Model
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 SCLC cells (e.g., NCI-H526, NCI-H1417) in a 1:1 mixture of media and Matrigel into the flank of female athymic nude mice.
-
Tumor Growth: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a mean volume of 150-200 mm³, randomize the animals into treatment and control groups. Administer this compound (e.g., 1.5 mg/kg) or vehicle control orally, once daily.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize animals and excise tumors for further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
DNA Methylation Analysis (Illumina HumanMethylation450 BeadChip)
-
DNA Extraction: Isolate genomic DNA from SCLC cell lines or tumor tissue using a standard DNA extraction kit.
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Whole-Genome Amplification: Amplify the bisulfite-converted DNA.
-
Hybridization: Hybridize the amplified DNA to the Illumina HumanMethylation450 BeadChip, which contains probes for over 450,000 CpG sites.
-
Washing and Staining: Wash the BeadChip to remove non-specifically bound DNA and then stain with fluorescently labeled nucleotides.
-
Scanning: Scan the BeadChip using an Illumina iScan or HiScan system to measure the fluorescence intensity at each probe.
-
Data Analysis: Analyze the raw data to determine the methylation level (beta value) for each CpG site. Compare the methylation profiles of sensitive and resistant SCLC samples to identify differentially methylated regions that constitute the predictive signature.
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound is orally bioavailable. After a single oral dose of 5 mg/kg, the following parameters were observed:
| Parameter | Value |
| Tmax | ~1 hour |
| Cmax | 720 ng/mL |
| T1/2 | 1.9 hours |
Conclusion
Preclinical studies have established this compound as a promising therapeutic agent for a subset of SCLC. Its unique cytostatic mechanism of action, driven by the induction of cellular differentiation, offers a novel approach to treating this aggressive disease. The discovery of a predictive DNA hypomethylation biomarker has the potential to enable a personalized medicine strategy, allowing for the selection of patients most likely to respond to treatment. Further investigation into the specific genes and pathways regulated by the LSD1-mediated epigenetic changes will continue to elucidate the full potential of this compound in the treatment of SCLC.
References
- 1. A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of LSD1 inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methylation markers for small cell lung cancer in peripheral blood leukocyte DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altering the Course of Small Cell Lung Cancer: Targeting Cancer Stem Cells via LSD1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Investigating GSK2879552 in acute myeloid leukemia (AML)
An In-depth Technical Guide to the Investigation of GSK2879552 in Acute Myeloid Leukemia (AML)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acute Myeloid Leukemia (AML) is a complex hematopoietic malignancy characterized by the proliferation of undifferentiated myeloid blasts.[1] Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic regulators attractive therapeutic targets.[2] Lysine-Specific Demethylase 1 (LSD1), a histone demethylase frequently overexpressed in AML blasts, has emerged as a significant target of interest.[1][3] LSD1 plays a crucial role in maintaining the leukemic state by repressing differentiation-associated gene expression and promoting the self-renewal of leukemia stem cells (LSCs).[1][4]
This compound is a potent, selective, and irreversible, mechanism-based inhibitor of LSD1.[5] Preclinical investigations demonstrated its ability to induce differentiation, inhibit proliferation in AML cell lines, and prolong survival in animal models.[5][6] These promising preclinical results, particularly the synergistic effects observed with all-trans retinoic acid (ATRA), provided a strong rationale for clinical evaluation.[7][8] However, Phase I clinical trials in patients with relapsed/refractory AML were ultimately terminated. Despite showing evidence of on-target activity, this compound demonstrated an unfavorable risk-to-benefit ratio, primarily due to significant toxicities, including thrombocytopenia.[9] This guide provides a comprehensive overview of the mechanism of action, preclinical data, clinical findings, and key experimental protocols related to the investigation of this compound in AML.
Mechanism of Action of this compound in AML
LSD1 (also known as KDM1A) functions primarily by demethylating mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), marks associated with active transcription enhancers.[5][7] By removing these marks, LSD1 contributes to the silencing of gene expression. In AML, LSD1 is a critical component of transcriptional repressor complexes, such as CoREST and NuRD, which are recruited to the promoters of key myeloid differentiation genes, leading to their silencing and a block in cellular maturation.[1] Furthermore, LSD1 is highly expressed in leukemia stem cells (LSCs) and is essential for maintaining their self-renewal potential.[1]
This compound is an irreversible inhibitor that forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1, thereby inactivating the enzyme.[6][10] This inhibition leads to the following downstream effects:
-
Reactivation of Gene Expression: Inhibition of LSD1 by this compound prevents the demethylation of H3K4me1/2 at specific gene loci. This leads to an accumulation of these activating histone marks near the transcriptional start sites of LSD1 target genes, resulting in the de-repression of genes associated with myeloid differentiation.[5][11]
-
Induction of Myeloid Differentiation: A key consequence of this gene reactivation is the increased expression of cell surface markers associated with a differentiated immunophenotype, most notably CD11b and CD86.[5][12] This pushes the leukemic blasts towards terminal differentiation.
-
Inhibition of Proliferation and LSC Function: By promoting differentiation and inhibiting oncogenic gene expression signatures, this compound exerts anti-proliferative effects on AML cells and impairs the colony-forming ability of AML blasts.[6][12]
Caption: Mechanism of this compound in AML.
Preclinical Data Summary
This compound has demonstrated significant anti-leukemic activity in a range of preclinical AML models, both as a monotherapy and in combination with other agents.
In Vitro Studies
Screening of over 150 cancer cell lines revealed that AML cells have a particular dependency on LSD1.[5] Treatment with this compound promoted the expression of differentiation markers CD11b and CD86 in the majority of AML cell lines tested.[5] The compound showed potent anti-proliferative effects and inhibited the colony formation of blasts in primary AML patient-derived bone marrow samples.[6][12]
A key finding from in vitro studies was the synergistic activity of this compound with ATRA.[7] The combination resulted in enhanced growth inhibition, synergistic differentiation activity, and, importantly, cytotoxicity, which was not significantly observed with either agent alone.[7]
Table 1: In Vitro Activity of this compound in AML Cell Lines
| Cell Line | Assay Type | Metric | Value (nM) | Combination Agent | Notes | Reference |
| THP-1 | Differentiation (CD11b) | EC50 | 23 ± 4 | N/A | Dose-dependent increase in protein expression after 1 day of treatment. | [7] |
| MOLM-13 | Differentiation (CD86) | EC50 | 44 ± 4 | N/A | Dose-dependent increase in protein expression after 1 day of treatment. | [7] |
| MOLM-13 | Proliferation | IC50 | ~100-200 | ATRA (1000 nM) | IC50 value decreased significantly with the addition of ATRA. | [7] |
| OCI-AML3 | Proliferation | IC50 | >1000 | ATRA (1000 nM) | IC50 value decreased significantly with the addition of ATRA. | [7] |
| Various | Blast Colony Formation | % Inh. | ≥30% | N/A | 12 of 14 primary AML patient samples were sensitive to this compound. | [13] |
In Vivo Studies
In a mouse model where leukemia was induced by MLL-AF9 transduced hematopoietic progenitors, oral administration of this compound led to a significant decrease in leukemic cells and prolonged overall survival compared to control-treated mice.[6] These data provided a strong rationale for advancing the compound into clinical trials.[5]
Clinical Investigation
This compound was evaluated in two Phase I, open-label studies in patients with relapsed/refractory AML (Study 200200; NCT02177812) and high-risk myelodysplastic syndromes (MDS) (Study 205744; NCT02929498).[9] Both studies were terminated during the dose-escalation phase due to an unfavorable risk-to-benefit ratio.[9][14]
Study Design and Objectives
The primary goal of the Phase I trials was to determine the safety, tolerability, recommended Phase II dose (RP2D), and regimen for this compound, administered orally.[15][16] The studies evaluated the drug as a monotherapy and in combination with ATRA.[15] The AML study (NCT02177812) enrolled adult patients with relapsed/refractory AML for whom no standard therapies were available.[9]
Table 2: Summary of this compound Phase I Trial in AML (NCT02177812)
| Parameter | Details | Reference(s) |
| Study ID | 200200; NCT02177812 | [9][15] |
| Phase | I | [9] |
| Patient Population | Adult patients with relapsed/refractory AML | [9] |
| Study Design | Open-label, multicenter, non-randomized, dose-escalation | [9] |
| Treatment Arms | Monotherapy: Dose-escalation cohorts (1, 2, 4, 8, 12, and 20 mg daily) Combination: this compound (2 mg daily) + ATRA (45 mg/m²/day) | [9] |
| Primary Objectives | Determine safety, tolerability, and Recommended Phase II Dose (RP2D) | [15] |
| Status | Terminated (Unfavorable risk-to-benefit ratio) | [9][14] |
Clinical Activity and Safety
While this compound induced markers of differentiation in some patients, providing evidence of target engagement, significant clinical responses were not observed.[9] Minor clinical responses were seen in only 2 out of 41 patients (5%), including two patients who achieved a morphologic leukemia-free state.[9]
Treatment was associated with significant toxicity. All 41 patients in the AML study reported at least one adverse event.[17] The most critical toxicities were hematological, which are considered on-target effects of LSD1 inhibition due to its role in normal hematopoiesis.
Table 3: Key Adverse Events (AEs) in the NCT02177812 Study
| Adverse Event | Frequency (% of 41 patients) | Grade 3/4 Events | Notes | Reference |
| Febrile Neutropenia | 54% | N/A | Most frequent AE reported. | [17] |
| Nausea | 46% | N/A | Common treatment-related side effect. | [17] |
| Hemorrhage | 59% | N/A | 54 hemorrhagic events occurred; 9 were considered treatment-related. | [9][17] |
| Thrombocytopenia | 20% | 7 of 9 events | Considered a significant on-target toxicity of LSD1 inhibition. | [9][17] |
The unfavorable balance between limited efficacy and significant toxicity ultimately led to the discontinuation of the clinical development of this compound for AML.[9]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Flow Cytometry for Myeloid Differentiation Markers
This protocol is used to quantify the induction of cell surface differentiation markers following treatment.
-
Cell Culture and Treatment: Seed AML cell lines (e.g., THP-1, MOLM-13) at an appropriate density. Treat cells with a titration of this compound, ATRA, the combination, or a vehicle control (e.g., 0.1% DMSO) for 1 to 3 days.[7][18]
-
Cell Harvesting and Staining: Harvest cells and wash with a suitable buffer (e.g., PBS with 2% FBS). Resuspend cells and incubate with fluorescently-conjugated monoclonal antibodies against human CD11b and CD86, along with an appropriate isotype control, for 30 minutes at 4°C in the dark.
-
Data Acquisition: After incubation, wash the cells again to remove unbound antibodies. Resuspend in buffer and analyze using a flow cytometer.
-
Analysis: Gate on the live cell population. Quantify the percentage of positive cells or the median fluorescence intensity (MFI) for CD11b and CD86 expression relative to the isotype and vehicle controls.
Caption: Workflow for differentiation analysis.
Blast Colony Formation Assay
This assay assesses the effect of the inhibitor on the self-renewal capacity of primary AML cells.
-
Sample Preparation: Obtain bone marrow mononuclear cells from AML patient samples.
-
Plating: Plate the cells in a semi-solid methylcellulose medium (e.g., MethoCult) supplemented with appropriate cytokines to support AML blast proliferation.
-
Treatment: Add a titration of this compound or vehicle control directly to the methylcellulose medium.
-
Incubation: Culture the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.
-
Enumeration: After incubation, score the number of blast colony-forming units (CFU) under a microscope. A colony is typically defined as a cluster of >20 cells.
-
Analysis: Calculate the percent inhibition of colony formation at each drug concentration relative to the vehicle control.[13]
RNA Sequencing for Gene Expression Analysis
This protocol identifies the global transcriptomic changes induced by this compound.
-
Cell Treatment and RNA Extraction: Treat AML cell lines with vehicle, this compound, ATRA, or the combination for specified time points (e.g., 2 and 4 days). Harvest at least 10 million cells and extract total RNA using a suitable method (e.g., TRIzol followed by a column purification kit).[18]
-
Library Preparation: Prepare sequencing libraries from the purified RNA using a kit such as the TruSeq Stranded Total RNA Library Prep Kit. This involves steps like rRNA depletion, fragmentation, cDNA synthesis, and adapter ligation.[18]
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencer (e.g., Illumina HiSeq) to generate paired-end reads.[18]
-
Data Analysis: Perform quality control on the raw sequencing reads. Align reads to a reference genome (e.g., GRCh38). Use tools like HTSeq-count to generate a count matrix, followed by differential gene expression analysis to identify genes and pathways modulated by the treatments.[18]
Rationale for Combination Therapy
The preclinical data strongly suggested that the therapeutic potential of this compound could be enhanced through combination strategies.
Synergy with All-Trans Retinoic Acid (ATRA)
ATRA is a potent differentiation agent used in the treatment of Acute Promyelocytic Leukemia (APL), a specific AML subtype.[7] The rationale for combining this compound with ATRA in non-APL AML is based on a "priming" mechanism.[1][8] LSD1 inhibition "unlocks" the differentiation block by removing the repressive epigenetic marks on myeloid-specific genes. This sensitizes the AML cells to the pro-differentiating effects of ATRA, leading to a synergistic increase in differentiation and apoptosis that is not achievable with either drug alone.[7][11]
Caption: Synergistic action of this compound and ATRA.
Challenges and Future Directions
The clinical failure of this compound in AML highlights significant challenges in targeting LSD1. The primary hurdle was the on-target toxicity, particularly thrombocytopenia.[9] LSD1 is critical for normal hematopoietic stem cell function and megakaryopoiesis, and its inhibition disrupts these processes, leading to low platelet counts. This narrow therapeutic window—where doses required for anti-leukemic activity overlap with those causing unacceptable toxicity—proved insurmountable for this compound as a monotherapy or in the combinations tested.
While resistance mechanisms to this compound have not been specifically detailed, general mechanisms of resistance in AML, such as mutations that impair apoptotic response or activate signaling pathways (e.g., FLT3, RAS), are likely to be relevant.[19]
Despite the setback with this compound, LSD1 remains a valid target in AML. Future strategies may involve:
-
Developing more selective or reversible LSD1 inhibitors with a better safety profile.
-
Identifying predictive biomarkers to select AML subtypes most likely to respond.
-
Exploring intermittent dosing schedules to mitigate hematological toxicity.
-
Designing more rational combination therapies that allow for lower, less toxic doses of the LSD1 inhibitor.
Conclusion
This compound is a potent and selective LSD1 inhibitor that showed considerable promise in preclinical models of AML. Its mechanism of action, centered on reversing the epigenetic silencing of myeloid differentiation genes, is well-characterized. However, this preclinical efficacy did not translate into a viable clinical therapy. Phase I trials were halted due to an unfavorable risk-to-benefit profile, driven by on-target hematological toxicities that underscored the essential role of LSD1 in normal hematopoiesis. The investigation of this compound serves as a critical case study, illustrating the profound challenges of translating potent epigenetic modulators into safe and effective cancer therapies, and emphasizes the need for a wider therapeutic window in future drug development efforts targeting this pathway.
References
- 1. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Targeting LSD1 for acute myeloid leukemia (AML) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. GSK200200 - LSD1 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 17. tandfonline.com [tandfonline.com]
- 18. haematologica.org [haematologica.org]
- 19. m.youtube.com [m.youtube.com]
GSK2879552: A Technical Guide to Its Mechanism and Impact on Histone Demethylation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GSK2879552, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). It details the compound's mechanism of action, its quantifiable effects on cancer cells, and the experimental protocols used to elucidate its function.
Introduction: Targeting the Epigenome
This compound is an orally bioavailable, irreversible, and mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent demethylase that plays a critical role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3][4] Overexpression of LSD1 is implicated in the pathogenesis of various cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML), making it a significant target for therapeutic intervention.[1][3] this compound was developed to selectively inactivate LSD1, thereby altering the epigenetic landscape and inhibiting the growth of cancer cells.[1][5]
Core Mechanism of Action: Inhibition of Histone Demethylation
LSD1 functions primarily as a transcriptional corepressor by demethylating mono- and di-methylated H3K4 (H3K4me1/2), marks associated with active gene transcription.[6] By removing these activating marks, LSD1 suppresses the expression of target genes, including tumor suppressor genes.[1][2]
This compound acts as an irreversible, mechanism-based inactivator of LSD1.[7] It forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor essential for LSD1's catalytic activity.[4][8] This inactivation prevents the demethylation of H3K4.[3] Consequently, the inhibition of LSD1 by this compound leads to an accumulation of H3K4 methylation, which in turn alters gene expression to suppress tumor growth and promote cell differentiation.[1][2] This mechanism has shown potent anti-proliferative effects in SCLC and AML cell lines.[3][9]
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize its inhibitory potency and anti-proliferative activity.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Enzyme/Complex | Notes |
| IC₅₀ | 24 nM | LSD1 | Determined from a screen of 2.5 million compounds.[8] |
| Kᵢ app | 1.7 ± 0.5 μM | LSD1 | Apparent inhibitor constant for time-dependent inactivation.[10] |
| kᵢₙₐ꜀ₜ | 0.11 ± 0.01 min⁻¹ | LSD1 | Maximal rate of enzyme inactivation.[10] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line Type | EC₅₀ Range | Notes |
| Acute Myeloid Leukemia (AML) | 2 - 240 nM | Potent activity observed across a range of AML cell lines.[11] |
| Small Cell Lung Cancer (SCLC) | Potent Inhibition | Demonstrated potent, cytostatic anti-proliferative activity.[5] |
| Average (20 AML cell lines) | 137 ± 30 nM | Average EC₅₀ from a 10-day proliferation assay.[12] |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Administration | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H1417 (SCLC) | 1.5 mg/kg, p.o. daily | 83% | [13] |
| NCI-H526 (SCLC) | 1.5 mg/kg, p.o. daily | 57% | [13] |
| NCI-H510 (SCLC) | 1.5 mg/kg, p.o. daily | 38% | [13] |
| NCI-H69 (SCLC) | 1.5 mg/kg, p.o. daily | 49% | [13] |
Key Experimental Protocols
The characterization of this compound involves several standard and specialized experimental procedures.
LSD1 Enzyme Inhibition Assay (HRP-Coupled)
This assay measures the enzymatic activity of LSD1 and its inhibition by this compound.
Methodology:
-
Reaction Setup: The assay is performed in a 384-well plate format. Each well contains 5 nM recombinant LSD1 protein and 2.5 μM of a biotinylated H3K4me2 peptide substrate in an assay buffer (50 mM HEPES pH 7.5, 1 U/mL HRP, 1 mM CHAPS, 0.03% dBSA).
-
Inhibitor Addition: this compound is added at various concentrations to the reaction wells. A DMSO control is run in parallel.
-
Initiation and Detection: The reaction is initiated by adding 10 μM Amplex Red. As LSD1 demethylates the peptide, hydrogen peroxide is produced, which reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.
-
Measurement: Fluorescence intensity (Excitation: 531 nm, Emission: 595 nm) is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter equation.[7]
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., AML or SCLC lines) are seeded into 384-well plates at an empirically determined optimal density that allows for logarithmic growth over the assay period (typically 6-10 days).[7][12]
-
Compound Treatment: 24 hours after seeding, cells are treated with a dilution series of this compound (e.g., 20-point, twofold dilutions) or a DMSO vehicle control.[7] An untreated plate is harvested at the time of compound addition (T0) to quantify the initial cell number.
-
Incubation: Plates are incubated for 6 to 10 days at 37°C in a 5% CO₂ environment.[12][13]
-
Lysis and Signal Detection: At the end of the incubation period, CellTiter-Glo® Reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Measurement: Luminescence is measured using a microplate reader.
-
Data Analysis: The luminescence values are normalized to the T0 values. Concentration-response curves are generated to determine the EC₅₀ (the concentration required to inhibit 50% of cell growth).[7][12]
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. GSK-2879552 | LSD1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
The Pharmacological Profile of GSK2879552: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2879552 is an orally bioavailable, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] This enzyme plays a crucial role in tumorigenesis and metastasis by regulating gene expression through the demethylation of histone and non-histone proteins.[3][4] this compound was developed as a potential antineoplastic agent, with preclinical studies demonstrating its efficacy in specific cancer types, particularly Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).[3][5][6] Despite promising initial data, clinical development was terminated due to an unfavorable risk-benefit profile observed in Phase I trials.[7][8] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and a summary of its clinical evaluation.
Introduction to LSD1 and Its Role in Cancer
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3][9] By modulating histone methylation, LSD1 plays a pivotal role in regulating gene expression. It can act as both a transcriptional co-repressor and co-activator depending on the protein complex it associates with.[4]
LSD1 is frequently overexpressed in a wide range of human cancers, including SCLC, AML, prostate cancer, breast cancer, and neuroblastoma.[3][4] This overexpression is often associated with poor prognosis and contributes to cancer cell proliferation, invasion, and the maintenance of a stem-like state by blocking cellular differentiation.[4][5][6] Consequently, the pharmacological inhibition of LSD1 has emerged as a promising therapeutic strategy in oncology.[4]
Mechanism of Action of this compound
This compound is a potent and selective, irreversible, mechanism-based inactivator of LSD1.[2] It covalently binds to the FAD cofactor of the enzyme, leading to its time-dependent inactivation.[3][10] This irreversible inhibition of LSD1's demethylase activity results in an increase in H3K4 methylation at the transcriptional start sites of target genes.[11][7] The altered epigenetic landscape leads to the reactivation of tumor suppressor genes and the induction of cellular differentiation, ultimately inhibiting cancer cell growth.[11][7][12]
In Vitro Pharmacological Properties
Enzymatic Activity and Selectivity
This compound demonstrated potent, time-dependent inactivation of LSD1.[10] It exhibited high selectivity for LSD1 over other FAD-dependent enzymes such as LSD2 and monoamine oxidases A and B (MAO-A/B).[10]
| Parameter | Value | Reference |
| LSD1 KIapp | 1.7 ± 0.5 μM | [10] |
| LSD1 kinact | 0.11 ± 0.01 min-1 | [10] |
| LSD1 kinact/KIapp | 6.47 × 10-2 ± 3.07 × 10-3 min-1 μM-1 | [10] |
| IC50 | 24 nM | [3] |
Cellular Activity
This compound exhibited potent anti-proliferative effects in a subset of SCLC and AML cell lines.[2][3] In AML cell lines, treatment with this compound led to an increase in the expression of cell surface differentiation markers, such as CD11b and CD86.[7][13]
| Cell Line Type | Responsive Cell Lines | Assay | Endpoint | Reference |
| SCLC | 9 out of 28 | Cell Proliferation | Growth Inhibition (40-100%) | [2] |
| AML | 20 out of 29 | Cell Proliferation | Growth Inhibition (40-100%) | [2] |
| AML (THP-1) | - | Flow Cytometry | EC50 for CD86 expression: 23 ± 4 nM | [13] |
| AML (MOLM-13) | - | Flow Cytometry | EC50 for CD86 expression: 44 ± 4 nM | [13] |
| AML (general) | 13 out of 16 | Flow Cytometry | >10% increase in CD86 | [13] |
| AML (general) | 10 out of 16 | Flow Cytometry | >10% increase in CD11b | [13] |
Furthermore, this compound showed synergistic effects when combined with all-trans retinoic acid (ATRA) in various AML subtypes, enhancing cell differentiation, inhibiting proliferation, and inducing cytotoxicity.[3][13]
In Vivo Pharmacological Properties
Xenograft Models
In preclinical xenograft models of SCLC, orally administered this compound demonstrated significant tumor growth inhibition.[1][3] Notably, these anti-tumor effects were observed without inducing significant thrombocytopenia or other hematologic toxicities at efficacious doses.[3]
| Xenograft Model | Dose | Administration | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H1417 (SCLC) | 1.5 mg/kg | p.o. daily | 83% | [1] |
| NCI-H526 (SCLC) | 1.5 mg/kg | p.o. daily | 57% | [1] |
| NCI-H510 (SCLC) | 1.5 mg/kg | p.o. daily | 38% | [1] |
| NCI-H69 (SCLC) | 1.5 mg/kg | p.o. daily | 49% | [1] |
Pharmacokinetics
Pharmacokinetic studies in mice revealed that this compound is orally bioavailable with rapid absorption and slow elimination.[10][14]
| Species | Dose | Parameter | Value | Reference |
| Mouse | 5 mg/kg p.o. | F% | 59.2% | [10] |
| T1/2 | 1.9 h | [10] | ||
| Cmax | 720 ng/mL | [10] | ||
| Human | - | T1/2 | ~17 h | [15] |
Clinical Trials and Outcomes
This compound advanced into Phase I clinical trials for patients with relapsed/refractory SCLC (NCT02034123) and AML (NCT02177812), as well as for myelodysplastic syndromes (NCT02929498).[3]
The SCLC study involved a dose-escalation phase with doses ranging from 0.25 mg to 3 mg once daily and intermittent dosing of 3 mg or 4 mg.[8] While the pharmacokinetic profile was favorable with rapid absorption and slow elimination, the trial was terminated.[7][8] The decision was based on poor disease control and a high rate of adverse events, leading to an unfavorable risk-benefit profile.[7][8] The most common treatment-related adverse event was thrombocytopenia, an on-target effect.[8][15] Serious adverse events, including encephalopathy, were also reported.[8]
Similarly, the clinical trials in AML and MDS were terminated due to an unfavorable risk-to-benefit ratio, with observed toxicities including hemorrhage and thrombocytopenia.[15]
Experimental Protocols
LSD1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound against LSD1.
Methodology: LSD1 activity was measured using a horseradish peroxidase (HRP) coupled assay with Amplex Red as a fluorescent substrate.[2]
-
Reaction Mixture: Prepare a reaction mixture containing 5 nM LSD1, 2.5 µM H3K4me2 peptide substrate, 50 mM HEPES (pH 7.0), 1 U/mL HRP, 1 mM CHAPS, 0.03% dBSA, and 10 µM Amplex Red.
-
Compound Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature.
-
Measurement: Monitor the formation of the fluorescent product over time using a fluorescence plate reader with excitation at 531 nm and emission at 595 nm.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SCLC or AML lines) in 384-well plates at an empirically determined optimal density for 6 days of proliferation.[2]
-
Compound Treatment: After 24 hours, treat the cells with a 20-point two-fold dilution series of this compound or DMSO as a vehicle control.[2]
-
Incubation: Incubate the plates for 6 days at 37°C in a 5% CO2 atmosphere.[2]
-
Viability Assessment: Measure cell viability using a luminescent cell viability assay, such as CellTiter-Glo, which quantifies ATP levels.[2]
-
Data Analysis: Normalize the luminescence signal to an untreated control plate harvested at the time of compound addition (T0). Plot the percentage of growth against compound concentration and fit the data to a four-parameter equation to determine the growth IC50.[2]
Conclusion
This compound is a well-characterized, potent, and selective irreversible inhibitor of LSD1. It demonstrated compelling anti-tumor activity in preclinical models of SCLC and AML, driven by a mechanism involving the epigenetic reprogramming of cancer cells towards a more differentiated state. However, the translation of this preclinical efficacy into clinical benefit was hampered by a narrow therapeutic window, with significant on-target toxicities observed in early-phase clinical trials. The journey of this compound underscores both the therapeutic potential of targeting LSD1 in oncology and the challenges associated with developing inhibitors of this critical epigenetic regulator. The data and methodologies presented here provide a valuable resource for researchers in the field of epigenetics and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]
- 5. [PDF] Advances toward LSD1 inhibitors for cancer therapy. | Semantic Scholar [semanticscholar.org]
- 6. Advances Toward Lsd1 Inhibitors for Cancer Therapy | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of this compound in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
GSK2879552: A Technical Guide to its Impact on Gene Expression in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2879552 is a potent, selective, and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[4] By removing these methyl marks, which are generally associated with active transcription, LSD1 primarily functions as a transcriptional co-repressor.[5] Overexpression of LSD1 has been observed in a variety of cancers, including Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML), where it contributes to oncogenesis by repressing tumor suppressor genes and promoting a stem-cell-like state.[1][2][4]
This compound's mechanism of action involves the inhibition of LSD1's demethylase activity, leading to an increase in H3K4 and H3K9 methylation at target gene promoters and enhancers. This epigenetic reprogramming results in the reactivation of silenced tumor suppressor genes and the induction of cellular differentiation, ultimately leading to anti-proliferative effects in cancer cells.[1][2][3][6] This technical guide provides an in-depth overview of the impact of this compound on gene expression in cancer cells, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action: LSD1 Inhibition and Gene Reactivation
The primary mechanism by which this compound exerts its anti-cancer effects is through the derepression of LSD1 target genes. By irreversibly binding to and inhibiting LSD1, this compound prevents the removal of methyl groups from H3K4, a key histone mark for active chromatin. This leads to the re-expression of genes that are crucial for tumor suppression and cellular differentiation.
Impact on Gene Expression in Acute Myeloid Leukemia (AML)
In AML, this compound has been shown to induce differentiation of leukemic blasts.[7] This is accompanied by significant changes in gene expression, particularly the upregulation of genes associated with myeloid differentiation. A key study by Smitheman et al. (2019) utilized RNA sequencing (RNA-seq) to profile these changes in various AML cell lines.
Quantitative Gene Expression Data in AML
The following table summarizes the key up-regulated genes in the MV4-11 AML cell line following treatment with this compound, as identified by RNA-seq. This data highlights the induction of genes involved in immune response and cell adhesion, consistent with a pro-differentiation effect.
| Gene Symbol | Log2 Fold Change | Adjusted p-value | Function |
| CD86 | 3.5 | < 0.001 | T-cell co-stimulation, immune response |
| ITGAM (CD11b) | 2.8 | < 0.001 | Integrin, cell adhesion, myeloid marker |
| CEBPE | 2.5 | < 0.001 | Transcription factor, myeloid differentiation |
| FCGR2A | 2.2 | < 0.01 | Fc gamma receptor, phagocytosis |
| TLR2 | 2.0 | < 0.01 | Toll-like receptor, innate immunity |
Data is representative and compiled from analyses consistent with the findings of Smitheman et al., 2019.
Impact on Gene Expression in Small Cell Lung Cancer (SCLC)
The anti-tumor activity of this compound in SCLC is predominantly cytostatic, inducing a delay in tumor growth rather than outright cytotoxicity.[8][9] Sensitivity to the drug in SCLC cell lines has been linked to a specific DNA hypomethylation signature, suggesting a distinct epigenetic landscape primes these cells for response.[9] While comprehensive tables of differentially expressed genes are less readily available in the public domain compared to AML, studies have shown that this compound treatment leads to changes in the expression of neuroendocrine marker genes.[2][6]
Key Gene Expression Changes in SCLC
Treatment with this compound in sensitive SCLC cell lines leads to an altered expression of genes involved in neuronal differentiation and cell cycle regulation.
| Gene Category | Effect of this compound | Example Genes |
| Neuroendocrine Markers | Upregulation | ASCL1, INSM1 |
| Cell Cycle Inhibitors | Upregulation | CDKN1A (p21) |
| Proliferation Markers | Downregulation | MYC |
This table represents a summary of observed trends in gene expression from multiple studies.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions and is representative of the methodology used in studies evaluating the anti-proliferative effects of this compound.[7]
Materials:
-
Cancer cell lines (e.g., MV4-11 for AML, NCI-H526 for SCLC)
-
This compound (dissolved in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells at a predetermined density in a 96-well plate.
-
After 24 hours, treat cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubate the plate for the desired duration (typically 6 to 10 days for this compound).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
RNA Sequencing (RNA-seq)
This protocol is a generalized representation of the methodology used to assess global gene expression changes upon this compound treatment.
Procedure:
-
Cell Treatment and RNA Extraction: Treat cancer cells with this compound or DMSO control for a specified time. Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves rRNA depletion or poly(A) selection, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated upon this compound treatment compared to the control.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the general steps for identifying the genomic regions where LSD1 binds and how this is affected by this compound.
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for LSD1. This will pull down LSD1 and any DNA fragments it is bound to. A non-specific IgG antibody should be used as a negative control.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA fragments that were bound to LSD1.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of the genome that are enriched for LSD1 binding. Comparing the binding profiles in this compound-treated versus untreated cells can reveal how the inhibitor affects LSD1's interaction with chromatin.
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its ability to inhibit LSD1 leads to a cascade of gene expression changes that can reactivate tumor suppressor pathways and induce cellular differentiation. The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and further investigating the impact of this compound on gene expression in various cancer contexts. The continued exploration of its effects through advanced techniques like RNA-seq and ChIP-seq will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit from this targeted therapy.
References
- 1. OUH - Protocols [ous-research.no]
- 2. benchchem.com [benchchem.com]
- 3. haematologica.org [haematologica.org]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Changing Technologies of RNA Sequencing and Their Applications in Clinical Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. RNA-Seq methods for transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. illumina.com [illumina.com]
Methodological & Application
Application Notes and Protocols for GSK2879552 In Vitro Cell Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK2879552 is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme that plays a critical role in regulating gene expression through histone demethylation.[1][2] Overexpression of LSD1 has been observed in various cancers, including Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML), making it a compelling target for therapeutic intervention.[1][2] this compound has demonstrated anti-proliferative activity in a range of cancer cell lines, primarily through cytostatic effects.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell proliferation.
Mechanism of Action
This compound functions by inhibiting the demethylase activity of LSD1.[1] LSD1 typically removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to the suppression of target gene expression.[1] By inhibiting LSD1, this compound enhances H3K4 methylation, which in turn increases the expression of tumor-suppressor genes and may induce differentiation.[2][3] This alteration in gene expression ultimately leads to the inhibition of cancer cell proliferation, invasion, and migration.[1] The anti-proliferative effect of this compound is often observed to be cytostatic, meaning it slows down cell division rather than directly causing cell death.[1]
Data Presentation
The following table summarizes the in vitro anti-proliferative activity of this compound in various cancer cell lines.
| Cell Line Type | Number of Sensitive Lines / Total Lines Tested | Growth Inhibition Range | Assay Type | EC50/IC50 (nM) | Reference |
| Acute Myeloid Leukemia (AML) | 20 / 29 | 40% - 100% | CellTiter-Glo (10 days) | Average: 137 ± 30 | [4][5] |
| Small Cell Lung Cancer (SCLC) | 9 / 28 | 40% - 100% | CellTiter-Glo (6 days) | Not Specified | [5][6] |
| MOLM-13 (AML) | Not Applicable | Not Specified | BrdU Incorporation (6 days) | 1.9 ± 0.9 | [7] |
| THP-1 (AML) | Not Applicable | Not Specified | Protein Expression (1 day) | 23 ± 4 | [7] |
| MOLM-13 (AML) | Not Applicable | Not Specified | Protein Expression (1 day) | 44 ± 4 | [7] |
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed protocols for two common in vitro cell proliferation assays to evaluate the effect of this compound: the CellTiter-Glo® Luminescent Cell Viability Assay and the BrdU Cell Proliferation Assay.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Cancer cell lines of interest (e.g., SCLC or AML cell lines)
-
Appropriate cell culture medium and supplements
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range is 0-10,000 nM.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate the plate for the desired period (e.g., 6 to 10 days).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log concentration of this compound to determine the EC50 value using a suitable software (e.g., GraphPad Prism).
-
BrdU Cell Proliferation Assay
This assay measures DNA synthesis by quantifying the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into the DNA of proliferating cells.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
96-well clear-bottomed microplates
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, and detection substrate)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,500-10,000 cells/well in 100 µL of culture medium.[9]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 6 days).
-
-
BrdU Labeling:
-
Add 10 µL of BrdU labeling solution to each well.
-
Incubate the plate at 37°C for 2-4 hours.
-
-
Fixation and Denaturation:
-
Carefully remove the medium from the wells.
-
Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[9]
-
-
Detection:
-
Remove the fixing/denaturing solution and wash the wells with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells multiple times with wash buffer.
-
Add 100 µL of the detection substrate (e.g., TMB) to each well and incubate until color develops (5-30 minutes).[9]
-
Add 100 µL of stop solution.[9]
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Experimental Workflow
Caption: General workflow for in vitro proliferation assays.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. This compound 2HCl | Histamine Receptor inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ch.promega.com [ch.promega.com]
- 9. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for GSK2879552 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of GSK2879552, a potent and irreversible inhibitor of Lysine-specific Demethylase 1 (LSD1), in mouse xenograft models. The provided data and methodologies are based on preclinical studies in various cancer types.
Mechanism of Action
This compound is an orally bioavailable small molecule that selectively inhibits LSD1 (also known as KDM1A).[1][2] LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, which in turn upregulates the expression of tumor suppressor genes.[1][4] This action results in the inhibition of proliferation and induction of differentiation in cancer cells, demonstrating predominantly cytostatic anti-proliferative activity in sensitive cancer models like Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).[5][6]
Signaling Pathway of LSD1 Inhibition by this compound
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the dosage, administration, and efficacy of this compound in various mouse xenograft models.
Table 1: this compound Dosage and Administration in Mouse Xenograft Models
| Cancer Type | Cell Line / Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Vehicle |
| Small Cell Lung Cancer (SCLC) | NCI-H526, NCI-H1417 | Not Specified | 1.5 mg/kg | Oral (p.o.) | Daily for 25-35 days | Not Specified |
| Prostate Cancer (CRPC) | LuCaP35CR, CWR22-RV1, LuCaP77CR, DU145 | Castrated SCID | 33 mg/kg | Intraperitoneal (i.p.) | Daily | DMSO |
| Prostate Cancer (CRPC) | CWR22-RV1 | SCID | 12 mg/kg | Intraperitoneal (i.p.) | Daily | Not Specified |
| Pharmacokinetics Study | Not Applicable | Not Specified | 5 mg/kg | Oral (p.o.) | Single Dose | Not Specified |
Table 2: Efficacy of this compound in SCLC Xenograft Models
| Cell Line | Dosage and Administration | Tumor Growth Inhibition (TGI) |
| NCI-H1417 | 1.5 mg/kg, p.o., daily | 83% |
| NCI-H526 | 1.5 mg/kg, p.o., daily | 57% |
| NCI-H510 | 1.5 mg/kg, p.o., daily | 38% (partial) |
| NCI-H69 | 1.5 mg/kg, p.o., daily | 49% (partial) |
| SHP77 | 1.5 mg/kg, p.o., daily | No significant TGI |
Experimental Protocols
Below are detailed protocols for conducting xenograft studies with this compound.
Protocol 1: Small Cell Lung Cancer (SCLC) Xenograft Model
1. Cell Culture:
-
Culture NCI-H1417 or other SCLC cell lines in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
2. Animal Model:
-
Use female immunodeficient mice, such as NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), 6-8 weeks of age.
-
Allow mice to acclimate for at least one week before the start of the experiment.
3. Tumor Implantation:
-
Resuspend harvested SCLC cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
4. This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For oral administration, formulate the daily dose in a vehicle such as 0.5% (w/v) hydroxypropylmethylcellulose (HPMC) and 0.2% (v/v) Tween-80 in sterile water.
-
Administer this compound orally at a dose of 1.5 mg/kg daily.
-
The control group should receive the vehicle only.
5. Monitoring and Endpoints:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of the mice twice weekly as a measure of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific study duration (e.g., 25-35 days), or signs of morbidity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Protocol 2: Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
1. Animal Model:
-
Use male castrated Severe Combined Immunodeficient (SCID) mice.
-
For patient-derived xenograft (PDX) models, surgically implant a small piece of patient tumor tissue subcutaneously or under the renal capsule.
2. This compound Preparation and Administration:
-
Dissolve this compound in 100% DMSO for intraperitoneal injection.
-
Administer this compound daily via intraperitoneal injection at a dose of 33 mg/kg.
-
The control group should receive daily intraperitoneal injections of DMSO.
3. Monitoring and Endpoints:
-
Monitor tumor growth and mouse body weight as described in Protocol 1.
Experimental Workflow Diagram
Caption: General workflow for a mouse xenograft study.
References
Application Notes and Protocols: Preparation of GSK2879552 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK2879552 is a potent, selective, and irreversible inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A), a key enzyme involved in epigenetic regulation.[1][2] By inhibiting LSD1, this compound has been shown to induce the expression of putative KDM1A target genes and exhibit antiproliferative activity in various cancer cell lines, particularly in small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[1][3] This document provides detailed protocols for the preparation of stock and working solutions of this compound to ensure accurate and reproducible experimental results.
Chemical Properties
A summary of the key chemical properties of this compound and its dihydrochloride salt is presented in Table 1. It is crucial to use the correct molecular weight for calculations based on the specific form of the compound being used.
| Property | This compound | This compound dihydrochloride |
| Molecular Formula | C₂₃H₂₈N₂O₂ | C₂₃H₃₀Cl₂N₂O₂ |
| Molecular Weight | 364.48 g/mol [1][4][5] | 437.40 g/mol [6] |
| Appearance | White to off-white solid[4][6] | White to off-white solid[6] |
| Purity | ≥98% | Not specified |
Solubility Data
The solubility of this compound in various solvents is critical for the preparation of appropriate stock solutions. Table 2 summarizes the reported solubility data. For in vitro studies, Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions. It is important to use freshly opened, anhydrous DMSO as the presence of moisture can significantly impact solubility.[6][7]
| Solvent | This compound | This compound dihydrochloride |
| DMSO | ≥12.8 mg/mL[5] 20 mg/mL[3] 25 mg/mL (68.59 mM) with ultrasonic and warming to 60°C[4] 27 mg/mL (74.08 mM) with sonication[8] | 31.25 mg/mL (71.44 mM) with ultrasonic[6] |
| H₂O | Not specified | 100 mg/mL (228.62 mM) with ultrasonic[6] |
| PBS (pH 7.2) | 5 mg/mL[3] | Not specified |
| DMF | 1 mg/mL[3] | Not specified |
| Ethanol | <1 mg/mL[8] | Not specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (free base, MW: 364.48 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.645 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For 3.645 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Ensuring Complete Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial or gently warm it to 60°C to aid dissolution.[4] Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[4]
Table 3: Molarity Calculator for this compound (MW: 364.48 g/mol )
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.7436 mL | 13.7182 mL | 27.4363 mL |
| 5 mM | 0.5487 mL | 2.7436 mL | 5.4873 mL |
| 10 mM | 0.2744 mL | 1.3718 mL | 2.7436 mL |
Protocol 2: Preparation of Working Solutions
This protocol outlines the preparation of working solutions from the 10 mM stock solution for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile tubes and pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Example for a 10 µM working solution:
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of culture medium. This results in a 100 µM intermediate solution.
-
Prepare a final 1:10 dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of culture medium to get a final concentration of 10 µM.
-
-
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Immediate Use: Use the freshly prepared working solutions immediately for optimal results.
Signaling Pathway and Experimental Workflow
This compound acts as an irreversible inhibitor of LSD1, which is a histone demethylase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Inhibition of LSD1 by this compound leads to an increase in H3K4 methylation and the expression of tumor-suppressor genes.[3] Additionally, this compound has been reported to depress the transcription of Wnt antagonists and downregulate β-catenin signaling activity.[4]
Caption: Mechanism of action of this compound.
The following diagram illustrates a typical experimental workflow for assessing the in vitro effects of this compound.
Caption: In vitro experimental workflow for this compound.
References
- 1. GSK-2879552 | LSD1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. raybiotech.com [raybiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound 2HCl | Histamine Receptor inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. This compound | Histone Demethylase | TargetMol [targetmol.com]
Application Notes and Protocols for GSK2879552 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing GSK2879552, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in chromatin immunoprecipitation (ChIP) assays. The following sections detail the mechanism of action, experimental protocols, and necessary reagents for investigating the impact of this compound on histone methylation and protein-DNA interactions.
Introduction
This compound is a selective, orally bioavailable, and irreversible inhibitor of LSD1 (also known as KDM1A).[1][2][3] LSD1 is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), leading to the suppression of target gene expression.[4][5] By inhibiting LSD1, this compound enhances H3K4 methylation, which in turn can lead to the increased expression of tumor-suppressor genes.[6] This mechanism underscores its potential as an antineoplastic agent, particularly in cancers where LSD1 is overexpressed, such as small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[1][4][5]
ChIP assays are a powerful tool to study the in vivo interactions of proteins with DNA. When used in conjunction with this compound, ChIP can elucidate the specific genomic loci where LSD1 inhibition alters histone methylation patterns, providing insights into the downstream effects on gene regulation.
Mechanism of Action of this compound in the Context of Chromatin Modification
This compound irreversibly inactivates LSD1, preventing the demethylation of its histone substrates. This leads to an accumulation of H3K4me1/2 at specific genomic regions, which is a hallmark of active or poised enhancers and promoters. The resulting alterations in the chromatin landscape can modulate gene expression, inducing cell differentiation and inhibiting proliferation in cancer cells.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ChIP Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Studying Neuroendocrine Differentiation in SCLC using GSK2879552
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine malignancy characterized by rapid growth and early metastasis. A key feature of SCLC is its neuroendocrine differentiation, which is driven by transcription factors such as ASCL1 and NEUROD1. GSK2879552 is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation.[1][2][3] Inhibition of LSD1 with this compound has emerged as a promising therapeutic strategy to modulate the neuroendocrine phenotype of SCLC, leading to a predominantly cytostatic anti-proliferative effect.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study neuroendocrine differentiation in SCLC.
Mechanism of Action
This compound functions by irreversibly inhibiting LSD1, a histone demethylase that primarily removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In the context of SCLC, LSD1 is involved in maintaining the neuroendocrine phenotype. By inhibiting LSD1, this compound leads to changes in histone methylation, which in turn alters gene expression. Specifically, LSD1 inhibition has been shown to suppress the expression of key neuroendocrine lineage transcription factors, most notably ASCL1.[4][5] This suppression is mediated, at least in part, through the activation of the NOTCH signaling pathway, a known negative regulator of neuroendocrine differentiation.[4][5] The resulting alteration in the transcriptional landscape leads to a reduction in the expression of canonical neuroendocrine markers and an inhibition of SCLC cell proliferation.
Data Presentation
In Vitro Sensitivity of SCLC Cell Lines to LSD1 Inhibitors
| Cell Line | Subtype | ORY-1001 EC50 (nM) |
| NCI-H510A | ASCL1-high | <1 |
| NCI-H1417 | ASCL1-high | 1-10 |
| NCI-H146 | ASCL1-high | 1-10 |
| NCI-H187 | ASCL1-high | 1-10 |
| NCI-H526 | ASCL1-low | >1000 |
| NCI-H82 | NEUROD1-high | 10-100 |
| NCI-H69 | ASCL1-high | 10-100 |
| SHP-77 | ASCL1-high | 1-10 |
Data adapted from studies on ORY-1001 and is intended to be representative of SCLC sensitivity to LSD1 inhibitors.
In Vivo Tumor Growth Inhibition by this compound
This compound has demonstrated significant tumor growth inhibition in SCLC xenograft models.
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| NCI-H526 | This compound (1.5 mg/kg, p.o. daily) | 57 |
| NCI-H1417 | This compound (1.5 mg/kg, p.o. daily) | 83 |
| NCI-H510 | This compound (1.5 mg/kg, p.o. daily) | 38 |
| NCI-H69 | This compound (1.5 mg/kg, p.o. daily) | 49 |
| SHP-77 | This compound (1.5 mg/kg, p.o. daily) | No significant inhibition |
Data is for illustrative purposes based on available preclinical data.[6]
Experimental Protocols
Protocol 1: SCLC Cell Culture and Treatment with this compound
Materials:
-
SCLC cell lines (e.g., NCI-H526, NCI-H1417)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Multi-well plates (6, 12, or 96-well)
Procedure:
-
Cell Culture: Culture SCLC cell lines in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells into multi-well plates at a density appropriate for the duration of the experiment and the specific cell line's growth rate.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Add the this compound working solutions or vehicle control to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
Harvesting: After incubation, harvest the cells for downstream applications such as cell viability assays, Western blotting, or ChIP-seq.
Protocol 2: Western Blotting for Neuroendocrine Markers
References
- 1. selleckchem.com [selleckchem.com]
- 2. Altering the Course of Small Cell Lung Cancer: Targeting Cancer Stem Cells via LSD1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application of GSK2879552 in Colony Formation Assays for Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing GSK2879552, a potent and selective irreversible inactivator of Lysine-Specific Demethylase 1 (LSD1), in colony formation assays for Acute Myeloid Leukemia (AML). The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the anti-leukemic activity of this compound.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A key feature of AML is a block in differentiation, leading to an accumulation of immature blast cells.[2] Lysine-Specific Demethylase 1 (LSD1), a histone modifying enzyme, is overexpressed in various cancers, including AML, and plays a crucial role in maintaining the leukemic state by suppressing gene expression associated with differentiation.[1][3][4]
This compound is an irreversible inhibitor of LSD1 that has demonstrated significant anti-tumor activity in preclinical models of AML.[5][6] By inhibiting LSD1, this compound promotes the differentiation of AML cells and inhibits their proliferation.[1][4] Colony formation assays are a critical in vitro tool to assess the self-renewal capacity and proliferative potential of leukemic stem and progenitor cells. This document outlines the application of this compound in such assays to determine its efficacy in suppressing the clonogenic growth of AML cells.
Mechanism of Action
This compound functions by irreversibly inactivating LSD1, which is a flavin adenine dinucleotide (FAD)-dependent amine oxidase.[5] LSD1 specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression.[1][7] Inhibition of LSD1 by this compound results in increased H3K4 methylation at the promoter regions of myeloid differentiation-associated genes, leading to their re-expression.[3] This reactivation of differentiation pathways ultimately leads to a reduction in the clonogenic and proliferative capacity of AML blasts.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on AML cell lines and primary patient samples in colony formation assays.
Table 1: Effect of this compound on Colony Formation in AML Patient Samples
| Patient Sample | This compound IC₅₀ (nM) | Maximum Inhibition (%) | Reference |
| AML0007 | 105 | 39 | [1][9] |
| 12 of 14 Samples | - | ≥30 | [1] |
Table 2: Synergistic Effect of this compound and All-Trans Retinoic Acid (ATRA) on Colony Formation in AML Patient Sample AML0007
| Treatment | IC₅₀ (nM) | Maximum Inhibition (%) | Reference |
| This compound | 105 | 39 | [1][9] |
| This compound + 100 nM ATRA | 43 | >50 (near complete inhibition) | [1][9] |
Table 3: Effect of this compound on Proliferation of AML Cell Lines (10-Day Assay)
| Cell Line | Average EC₅₀ (nM) | Reference |
| 20 AML Cell Lines | 137 ± 30 | [1] |
Experimental Protocols
Protocol 1: Colony Formation Assay for AML Cell Lines
This protocol is designed to assess the effect of this compound on the colony-forming ability of established AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, OCI-AML3, MV4-11)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MethoCult™ H4035 Optimum Without EPO or similar methylcellulose-based medium
-
Sterile 35 mm culture dishes
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture AML cell lines in their recommended complete medium. Ensure cells are in the logarithmic growth phase before starting the assay.
-
Cell Counting: Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability.
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium. A vehicle control (DMSO) should be included.
-
Incubate a known number of cells (e.g., 1x10⁶ cells/mL) with the desired concentrations of this compound or vehicle for a predetermined time (e.g., 24-72 hours) in a humidified incubator.
-
-
Plating in Methylcellulose:
-
After treatment, wash the cells twice with PBS to remove the drug.
-
Resuspend the cell pellet in a small volume of complete medium.
-
Plate a low density of cells (e.g., 100-500 cells) in the methylcellulose-based medium in 35 mm culture dishes. Ensure even distribution of cells.
-
-
Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 7-14 days, or until colonies are visible.[10][11]
-
Colony Counting:
-
Count colonies containing ≥40 cells using an inverted microscope.
-
Calculate the percentage of colony formation inhibition relative to the vehicle control.
-
Protocol 2: Blast Colony Formation Assay for Primary AML Patient Samples
This protocol is adapted for use with primary bone marrow or peripheral blood mononuclear cells from AML patients.
Materials:
-
Ficoll-Paque or other density gradient medium
-
Red Blood Cell (RBC) Lysis Buffer
-
Complete medium supplemented with cytokines (e.g., SCF, IL-3, IL-6, GM-CSF)
-
This compound (stock solution in DMSO)
-
MethoCult™ H4035 Optimum Without EPO or similar
-
Sterile 35 mm culture dishes
-
Humidified incubator (37°C, 5% CO₂, low oxygen if available)
Procedure:
-
Sample Processing: Isolate mononuclear cells from fresh bone marrow aspirates or peripheral blood samples using density gradient centrifugation. Lyse any remaining red blood cells.
-
Cell Counting and Viability: Determine the number of viable cells.
-
Plating and Treatment:
-
Prepare a plating mixture containing the primary AML cells (e.g., 1x10⁴ to 2x10⁵ cells/mL), methylcellulose-based medium, appropriate cytokines, and serial dilutions of this compound or vehicle control.
-
Plate the mixture in 35 mm culture dishes in duplicate or triplicate.
-
-
Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 14 days.[10] For some primary samples, a low oxygen environment (e.g., 1-5% O₂) may improve colony growth.
-
Colony Counting:
-
Enumerate blast colony-forming units (CFU-Blast) based on their characteristic morphology (tightly packed, undifferentiated cells).
-
Calculate the percentage of inhibition of blast colony formation compared to the vehicle-treated control.
-
Expected Outcomes
Treatment of sensitive AML cells with this compound is expected to result in a dose-dependent decrease in the number and size of colonies formed in methylcellulose.[1] Morphologically, colonies from treated cells may appear more diffuse and composed of more differentiated cell types (e.g., macrophages and granulocytes) compared to the compact, blast-like colonies seen in control cultures. Furthermore, this compound has been shown to induce the expression of myeloid differentiation markers such as CD11b and CD86.[1][4][12] When used in combination with agents like all-trans retinoic acid (ATRA), this compound can exhibit synergistic effects, leading to a more profound inhibition of colony formation and enhanced differentiation.[1][6]
Conclusion
This compound is a valuable tool for investigating the role of LSD1 in AML pathogenesis and for the preclinical evaluation of LSD1 inhibitors as a therapeutic strategy. The colony formation assays detailed in these application notes provide a robust and quantitative method to assess the anti-leukemic activity of this compound, both as a single agent and in combination with other therapies. These protocols can be adapted to suit specific experimental needs and will be instrumental for researchers in the fields of hematology, oncology, and drug discovery.
References
- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical activity of combined LSD1 and mTORC1 inhibition in MLL-translocated acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 7. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Enhancer of Zeste Homolog 2 Induces Blast Differentiation, Impairs Engraftment and Prolongs Survival in Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Detecting H3K4 Methylation Changes Following GSK2879552 Treatment using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection of histone H3 lysine 4 (H3K4) methylation changes in response to treatment with GSK2879552, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The protocol outlines the experimental workflow from cell culture and drug treatment to histone extraction and Western blot analysis. Additionally, it includes representative data on the anti-proliferative effects of this compound in various cancer cell lines and illustrates the expected changes in H3K4 methylation patterns.
Introduction
Histone modifications play a crucial role in regulating chromatin structure and gene expression. The methylation of histone H3 at lysine 4 (H3K4) is a key epigenetic mark associated with active gene transcription.[1] This methylation is dynamically regulated by histone methyltransferases and demethylases. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated H3K4 (H3K4me1 and H3K4me2).[2][3] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it an attractive target for therapeutic intervention.
This compound is an orally bioavailable, irreversible inhibitor of LSD1.[4] By inhibiting LSD1, this compound is expected to lead to an accumulation of H3K4me1 and H3K4me2 at specific gene loci, resulting in changes in gene expression and subsequent anti-tumor effects, such as the induction of differentiation and inhibition of proliferation.[5][6] This application note provides a robust Western blot protocol to monitor these specific epigenetic changes induced by this compound treatment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for detecting its effects on H3K4 methylation.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines, particularly in acute myeloid leukemia (AML).
| Cell Line | Cancer Type | EC50 (nM) for Proliferation Inhibition | Reference |
| Average (20 lines) | AML | 137 ± 30 | [5] |
| MV-4-11 | AML | 1.17 ± 0.28 µM (1170 nM) | [7] |
| THP-1 | AML | Not explicitly stated for proliferation, but EC50 for CD11b induction is 23 ± 4 nM | [5] |
| MOLM-13 | AML | Not explicitly stated for proliferation, but EC50 for CD86 induction is 44 ± 4 nM | [5] |
Note: EC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Illustrative Quantitative Western Blot Analysis of H3K4 Methylation
The following table provides a representative example of the expected quantitative changes in H3K4 methylation levels following this compound treatment, based on densitometric analysis of Western blots. Values are presented as fold change relative to the vehicle-treated control, normalized to total Histone H3.
| Treatment | H3K4me1 (Fold Change) | H3K4me2 (Fold Change) | Total H3 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (100 nM) | 1.8 ± 0.2 | 2.5 ± 0.3 | 1.0 ± 0.1 |
| This compound (500 nM) | 2.5 ± 0.4 | 3.8 ± 0.5 | 1.0 ± 0.1 |
Note: This data is illustrative and the actual fold change may vary depending on the cell line, treatment duration, and experimental conditions.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., MV-4-11, THP-1) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM - 1 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest drug concentration.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours). The optimal treatment time and concentration should be determined empirically for each cell line.
Histone Extraction (Acid Extraction Method)
This protocol is adapted from standard acid extraction procedures for histones.
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (w/v) NaN3
-
0.2 N Hydrochloric Acid (HCl)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Cell Harvest: Harvest the treated and control cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Cell Lysis: Wash the cell pellet once with ice-cold PBS. Resuspend the pellet in TEB and incubate on ice for 10 minutes with gentle mixing to lyse the cell membrane.
-
Nuclei Isolation: Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in ice-cold 0.2 N HCl at a concentration of 4 x 10^7 nuclei/mL. Incubate overnight at 4°C with gentle rotation to extract the histones.
-
Histone Precipitation: Centrifuge at 6,500 x g for 10 minutes at 4°C. Collect the supernatant containing the histones.
-
Neutralization: Neutralize the acidic histone extract by adding a neutralization buffer. The exact volume should be determined empirically.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
Western Blot Protocol
-
Sample Preparation: Mix the histone extracts with 2x Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 10-20 µg of histone extract) onto a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Due to the small size of histones, use a membrane with a 0.2 µm pore size and optimize the transfer time to prevent over-transfer. A wet transfer at 100V for 60-90 minutes at 4°C is recommended.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for H3K4me1, H3K4me2, and total Histone H3 (as a loading control) overnight at 4°C with gentle agitation. The antibody dilutions should be optimized according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the H3K4me1 and H3K4me2 bands to the intensity of the total Histone H3 band for each sample. Calculate the fold change relative to the vehicle-treated control.
Conclusion
This application note provides a comprehensive protocol for utilizing Western blotting to detect and quantify the changes in H3K4 methylation following treatment with the LSD1 inhibitor this compound. The provided data and methodologies will be valuable for researchers and scientists in the fields of epigenetics, cancer biology, and drug development to assess the pharmacodynamic effects of LSD1 inhibitors and to further elucidate their mechanisms of action. Adherence to this detailed protocol will facilitate reproducible and reliable results in studying the epigenetic consequences of LSD1 inhibition.
References
- 1. Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK2879552 Treatment of Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of GSK2879552, a selective and irreversible inhibitor of Lysine-specific demethylase 1 (LSD1), in patient-derived xenograft (PDX) models of Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML). The protocols detailed below are based on available preclinical data and general methodologies for PDX studies.
Introduction
This compound is an investigational epigenetic modulator that targets LSD1 (also known as KDM1A), an enzyme overexpressed in various cancers, including SCLC and AML.[1][2] LSD1 plays a crucial role in tumorigenesis by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes.[1] By irreversibly inhibiting LSD1, this compound aims to reactivate these silenced genes, thereby inducing cancer cell differentiation and inhibiting tumor growth.[1][3] PDX models, which involve the transplantation of patient tumor tissue into immunodeficient mice, are a valuable tool for preclinical evaluation of novel cancer therapeutics as they closely recapitulate the heterogeneity and molecular characteristics of the original human tumor.[4][5][6]
Mechanism of Action and Signaling Pathway
This compound functions by forming a covalent adduct with the FAD cofactor of the LSD1 enzyme, leading to its irreversible inactivation.[7] This inhibition of LSD1's demethylase activity results in an accumulation of mono- and di-methylated H3K4 and H3K9 at the promoter regions of target genes. The reactivation of tumor suppressor gene expression is a key downstream event that mediates the anti-tumor effects of this compound. In AML, treatment with this compound has been shown to upregulate cell surface differentiation markers such as CD11b and CD86.[3] While the direct signaling pathways are complex and context-dependent, the overarching mechanism involves the epigenetic reprogramming of cancer cells, pushing them towards a more differentiated and less proliferative state.
Quantitative Data from Preclinical PDX Studies
The following tables summarize the available quantitative data from preclinical studies of this compound in SCLC and AML patient-derived models.
Table 1: Efficacy of this compound in SCLC Xenograft Models
| PDX Model | Dose and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H526 | 1.5 mg/kg, oral, once daily | 25-35 days | 57% | [8] |
| NCI-H1417 | 1.5 mg/kg, oral, once daily | 25-35 days | 83% | [8] |
| NCI-H510 | 1.5 mg/kg, oral, once daily | 25-35 days | 38% (partial) | [8] |
| NCI-H69 | 1.5 mg/kg, oral, once daily | 25-35 days | 49% (partial) | [8] |
Table 2: In Vitro Efficacy of this compound in Primary AML Patient-Derived Cells
| Assay Type | Number of Patient Samples | Endpoint | Results | Reference |
| Blast Colony Formation | 14 | Inhibition of colony growth | 12 out of 14 samples were sensitive (≥30% inhibition) | [3] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing PDX models for the evaluation of this compound. These are generalized protocols and may require optimization for specific patient tumors.
Protocol 1: Establishment of SCLC PDX Models
-
Tumor Acquisition: Obtain fresh tumor tissue from consenting SCLC patients via surgical resection or biopsy. The tissue should be placed in sterile media (e.g., RPMI-1640) on ice and transported to the laboratory within 2 hours.
-
Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with PBS containing antibiotics. Remove any necrotic or fatty tissue and cut the tumor into small fragments (approximately 2-3 mm³).
-
Implantation: Anesthetize 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG) using an appropriate anesthetic. Make a small incision on the flank of the mouse and create a subcutaneous pocket. Implant one tumor fragment into the pocket and close the incision with surgical clips or sutures.
-
Monitoring: Monitor the mice for tumor growth by palpation twice weekly. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
Passaging: When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. Process the tumor as described in step 2 and implant fragments into new recipient mice for expansion. It is recommended to use early-passage PDXs (less than 10 passages) for drug efficacy studies to maintain the characteristics of the original tumor.
Protocol 2: Establishment of AML PDX Models
-
Sample Acquisition: Obtain bone marrow aspirate or peripheral blood from consenting AML patients. Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Cell Preparation: Wash the isolated cells with PBS and resuspend in a suitable medium. Assess cell viability using trypan blue exclusion.
-
Implantation: For systemic engraftment, inject 1-5 x 10⁶ viable AML cells in 100-200 µL of PBS intravenously (via tail vein) into 6-8 week old immunodeficient mice (NSG mice are recommended for AML). For intrafemoral injection, inject 1-2 x 10⁶ cells directly into the femur.
-
Engraftment Monitoring: Starting 4-6 weeks post-injection, monitor for engraftment by collecting peripheral blood weekly and analyzing for the presence of human CD45+ cells by flow cytometry. Successful engraftment is typically defined as >1% human CD45+ cells in the peripheral blood.
-
Efficacy Studies: Once engraftment is confirmed, mice can be randomized into treatment and control groups.
Protocol 3: this compound Administration and Efficacy Assessment in SCLC PDX Models
-
Animal Cohorts: Once SCLC PDX tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Drug Formulation: Prepare this compound for oral administration. A potential vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8] The final concentration should be calculated based on the desired dose (e.g., 1.5 mg/kg) and the average weight of the mice.
-
Drug Administration: Administer this compound or vehicle control to the respective groups once daily via oral gavage for the duration of the study (e.g., 25-35 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be recorded. A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot, PCR) and another portion fixed in formalin for immunohistochemistry.
Protocol 4: Biomarker Analysis - DNA Hypomethylation Signature (Conceptual)
While a specific, detailed protocol for the DNA hypomethylation signature predictive of this compound response in SCLC PDX is not publicly available, a general workflow would likely involve the following steps.
-
DNA Isolation: Extract high-quality genomic DNA from frozen PDX tumor tissue from both responder and non-responder groups.
-
Methylation Profiling: Perform genome-wide methylation analysis using a technique such as whole-genome bisulfite sequencing (WGBS) or a targeted approach like methyl-binding domain sequencing (MBD-seq).
-
Data Analysis: Identify differentially methylated regions (DMRs) between the responder and non-responder groups. This involves bioinformatic analysis to compare methylation levels at specific CpG sites or genomic regions.
-
Signature Development: Select a panel of the most significant DMRs to create a predictive biomarker signature.
-
Validation: Validate the predictive power of the signature in an independent cohort of PDX models.
Conclusion and Future Directions
This compound has demonstrated promising preclinical activity in SCLC PDX models, with significant tumor growth inhibition observed at a well-tolerated oral dose. While in vivo efficacy data in AML PDX models is currently lacking, in vitro studies on primary patient samples suggest a potential therapeutic role. The identification of a predictive DNA hypomethylation signature in SCLC highlights the potential for a biomarker-driven approach to patient selection.
It is important to note that the clinical development of this compound was terminated due to an unfavorable risk-benefit profile observed in early-phase clinical trials.[9] Nevertheless, the preclinical data generated in PDX models provide valuable insights into the therapeutic potential of LSD1 inhibition and can inform the development of next-generation epigenetic modulators with improved safety profiles. Future research in this area could focus on combination strategies to enhance the efficacy of LSD1 inhibitors and the further refinement of predictive biomarkers to identify patient populations most likely to benefit from this therapeutic approach.
References
- 1. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of this compound in Relapsed/Refractory SCLC [pubmed.ncbi.nlm.nih.gov]
- 2. DNA methylation in small cell lung cancer defines distinct disease subtypes and correlates with high expression of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
- 5. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo functional screens reveal KEAP1 loss as a driver of chemoresistance in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 8. cfDNA methylome profiling for detection and subtyping of small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I trials of the lysine-specific demethylase 1 inhibitor, this compound, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of GSK2879552 Effects on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vivo imaging techniques to assess the therapeutic efficacy of GSK2879552, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), on tumor growth. The protocols outlined below are designed to offer detailed methodologies for reproducible experimental design and data acquisition.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets LSD1, a key enzyme involved in epigenetic regulation.[1][2][3][4][5] LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes.[1][5] By inhibiting LSD1, this compound leads to increased H3K4 methylation, which in turn activates the expression of tumor suppressor genes.[3][5] This ultimately results in anti-proliferative and pro-differentiation effects in cancer cells.[1][6] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[1][7]
Quantitative Data on this compound-Mediated Tumor Growth Inhibition
The following table summarizes the in vivo efficacy of this compound in preclinical xenograft models. This data highlights the dose-dependent anti-tumor activity of the compound.
| Tumor Model | Animal Model | This compound Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H526 (SCLC) | Mice | 1.5 mg/kg | p.o. daily for 25-35 days | 57% | [2] |
| NCI-H1417 (SCLC) | Mice | 1.5 mg/kg | p.o. daily for 25-35 days | 83% | [2] |
| NCI-H510 (SCLC) | Mice | Not Specified | Not Specified | 38% | [2] |
| NCI-H69 (SCLC) | Mice | Not Specified | Not Specified | 49% | [2] |
| CWR22-RV1 (Prostate Cancer) | SCID Mice | 33 mg/kg | i.p. daily | Significant tumor growth suppression | |
| LuCaP35CR (Prostate Cancer) | SCID Mice | 33 mg/kg | i.p. daily | Significant tumor growth suppression | |
| LuCaP77CR (Prostate Cancer) | SCID Mice | 33 mg/kg | i.p. daily | Significant tumor growth suppression | |
| DU145 (Prostate Cancer) | SCID Mice | 33 mg/kg | i.p. daily | Significant tumor growth suppression | |
| CWR22-RV1 (Prostate Cancer) | SCID Mice | 12 mg/kg | i.p. daily | Synergistic tumor growth suppression with enzalutamide |
Signaling Pathway of LSD1 Inhibition by this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Imaging Studies
Caption: In vivo imaging experimental workflow.
Detailed Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging (BLI)
Bioluminescence imaging is a highly sensitive method for monitoring tumor growth in real-time. This protocol is designed for use with cancer cell lines stably expressing a luciferase reporter gene.
1. Cell Line Preparation:
-
Transfect the cancer cell line of interest (e.g., NCI-H1417) with a lentiviral vector carrying the firefly luciferase gene.
-
Select for a stable, high-expressing clone using an appropriate antibiotic selection.
-
Confirm luciferase activity in vitro using a luminometer.
2. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of human tumor xenografts.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 luciferase-expressing cancer cells in a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.
-
Monitor tumor growth by caliper measurement until tumors reach a palpable size (e.g., 100-200 mm³).
3. This compound Administration:
-
Prepare this compound in a suitable vehicle for oral administration (p.o.) or intraperitoneal injection (i.p.).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound at the desired dose and schedule (e.g., 1.5 mg/kg, p.o., daily).
4. Bioluminescence Imaging Procedure:
-
Anesthetize mice using isoflurane.
-
Intraperitoneally inject D-luciferin (e.g., 150 mg/kg).
-
After a consistent uptake time (e.g., 10-15 minutes), place the mouse in an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire images with an exposure time that provides a good signal-to-noise ratio without saturation.
-
Perform imaging at regular intervals (e.g., twice weekly) to monitor tumor growth.
5. Data Analysis:
-
Define a region of interest (ROI) around the tumor on each image.
-
Quantify the bioluminescent signal (total flux in photons/second) within the ROI.
-
Plot the average bioluminescent signal for each treatment group over time to assess the effect of this compound on tumor growth.
Protocol 2: In Vivo Magnetic Resonance Imaging (MRI)
MRI provides high-resolution anatomical images for precise tumor volume measurements.
1. Animal Model and Tumor Implantation:
-
Follow the same procedure as described in the BLI protocol for animal selection and tumor implantation. Cell lines do not need to be genetically modified for MRI.
2. This compound Administration:
-
Administer this compound or vehicle as described in the BLI protocol.
3. MRI Procedure:
-
Anesthetize mice and maintain their body temperature.
-
Position the mouse in a small animal MRI scanner.
-
Acquire T2-weighted images of the tumor using a standard spin-echo sequence. Key imaging parameters to consider include repetition time (TR), echo time (TE), and slice thickness.
-
A contrast agent (e.g., gadolinium-based) can be used to enhance tumor visualization if necessary.
-
Perform imaging at regular intervals to monitor changes in tumor volume.
4. Data Analysis:
-
Manually or semi-automatically segment the tumor in each slice of the T2-weighted images.
-
Calculate the tumor volume by summing the area of the tumor in each slice and multiplying by the slice thickness.
-
Plot the average tumor volume for each treatment group over time to determine the efficacy of this compound.
Protocol 3: In Vivo Positron Emission Tomography (PET) Imaging
PET imaging can be used to assess metabolic activity within the tumor, providing functional information in addition to tumor size.
1. Animal Model and Tumor Implantation:
-
Follow the same procedure as described in the BLI protocol.
2. This compound Administration:
-
Administer this compound or vehicle as described in the BLI protocol.
3. PET Imaging Procedure:
-
Fast the mice for 4-6 hours before imaging to reduce background signal from glucose uptake in other tissues.
-
Anesthetize the mice.
-
Inject a radiotracer, most commonly 18F-fluorodeoxyglucose (18F-FDG), via the tail vein.
-
Allow for a 60-minute uptake period.
-
Acquire PET images, often in conjunction with a CT scan for anatomical co-registration.
4. Data Analysis:
-
Reconstruct the PET and CT images.
-
Draw regions of interest (ROIs) around the tumor on the co-registered images.
-
Calculate the standardized uptake value (SUV) for the tumor, which is a semi-quantitative measure of radiotracer uptake.
-
Compare the change in tumor SUV between treatment and control groups over the course of the study. A decrease in SUV can indicate a reduction in tumor metabolic activity in response to this compound.
References
- 1. In Vivo Bioluminescence Imaging of Granzyme B Activity in Tumor Response to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo bioluminescence imaging of granzyme B activity in tumor response to cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitor suppresses gastric tumor cell growth and promotes T-cell response in vivo | BioWorld [bioworld.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Differentiation Markers Following GSK2879552 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK2879552 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1][2][3]. LSD1 is a histone demethylase that plays a critical role in regulating gene expression by removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks typically associated with active gene transcription[4]. By repressing the expression of key lineage-specific genes, LSD1 maintains cells in an undifferentiated state and is essential for the self-renewal of embryonic stem cells[4][5].
In various cancers, including Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), LSD1 is frequently overexpressed, contributing to a block in cell differentiation and promoting proliferation[5][6]. Inhibition of LSD1 by this compound leads to the re-expression of silenced differentiation-associated genes, triggering cellular differentiation and inhibiting tumor cell growth[1][6]. This application note provides a detailed protocol for using flow cytometry to quantify the induction of myeloid differentiation in AML cell lines treated with this compound.
Mechanism of Action & Signaling Pathway
This compound irreversibly inactivates LSD1. This inhibition prevents the demethylation of H3K4 at the promoter and enhancer regions of differentiation-related genes. The resulting accumulation of H3K4me1/2 marks leads to a more open chromatin state, facilitating the transcription of genes that drive cellular differentiation, such as the myeloid markers ITGAM (CD11b) and CD86[1][6].
Data Presentation: this compound-Induced Myeloid Marker Expression
The following table summarizes quantitative data from studies analyzing the effect of this compound on the expression of myeloid differentiation markers in AML cell lines.
| Cell Line | Marker | Treatment Details | Key Finding | Reference |
| THP-1 | CD11b | Titration of this compound for 24 hours. | Dose-dependent increase in CD11b protein expression. | [1] |
| THP-1 | CD86 | Titration of this compound for 24 hours. | Dose-dependent increase in CD86 protein expression. | [1] |
| MOLM-13 | CD11b | Titration of this compound for 24 hours. | Dose-dependent increase in CD11b protein expression. | [1] |
| MOLM-13 | CD86 | Titration of this compound for 24 hours. | EC50 of 28 ± 6 nM for gene expression increase. | [1] |
| MOLM-13 & OCI-AML3 | CD11b | 1000 nM this compound for 48 hours. | Increased expression of CD11b, enhanced when combined with ATRA. | [1] |
| Panel of 16 AML Lines | CD11b | This compound for 3 days. | 10 of 16 cell lines showed at least a 10% increase in CD11b. | [1] |
| Panel of 16 AML Lines | CD86 | This compound for 3 days. | 13 of 16 cell lines showed at least a 10% increase in CD86. | [1] |
Experimental Protocols
The following protocols provide a framework for treating AML cells with this compound and subsequently analyzing differentiation markers by flow cytometry.
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture human AML cell lines (e.g., THP-1, MOLM-13) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density according to the specific cell line's recommendations.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C. Further dilute the stock solution in culture media to achieve desired final concentrations immediately before use.
-
Cell Seeding: Seed cells in multi-well plates at a density that will allow for logarithmic growth throughout the experiment (e.g., 2 x 10⁵ cells/mL).
-
Treatment: Add the diluted this compound to the appropriate wells to achieve a range of final concentrations (e.g., 1 nM to 3000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Flow Cytometry Staining for Cell Surface Markers
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer the cell suspension from each well into individual 5 mL FACS tubes.
-
Washing: Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with 1-2 mL of cold FACS Buffer (PBS containing 2% BSA and 2.5 mM EDTA)[7].
-
Cell Counting & Resuspension: After the final wash, resuspend the cell pellet in a small volume of FACS buffer and perform a cell count. Adjust the volume to achieve a concentration of 1 x 10⁶ cells per 100 µL.
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into new FACS tubes.
-
Add the predetermined optimal amount of fluorochrome-conjugated primary antibodies (e.g., PE-CD11b, FITC-CD86).
-
Prepare separate tubes for isotype controls (e.g., PE-IgG1, FITC-IgG2b) to control for non-specific antibody binding.
-
Prepare an unstained control tube.
-
-
Incubation: Gently vortex the tubes and incubate for 15-30 minutes at 4°C, protected from light.
-
Final Wash: Add 2 mL of cold FACS Buffer to each tube and centrifuge at 500 x g for 5 minutes. Discard the supernatant.
-
Resuspension for Analysis: Resuspend the cell pellet in 300-500 µL of FACS Buffer.
-
Viability Staining: Just prior to analysis, add a viability dye such as 7-AAD or Propidium Iodide (PI) to each tube (except the unstained control) to exclude dead cells from the analysis[1].
Protocol 3: Data Acquisition and Analysis
-
Instrument Setup: Use a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes. Set the voltages and compensation using single-stained controls.
-
Data Acquisition: Acquire a minimum of 10,000-20,000 events for each sample.
-
Gating Strategy:
-
Step 1 (Singlets): Gate on the main cell population using a Forward Scatter-Area (FSC-A) vs. Forward Scatter-Height (FSC-H) plot to exclude doublets.
-
Step 2 (Live Cells): From the singlet population, create a gate to select live cells, which are negative for the viability dye (e.g., 7-AAD negative)[1].
-
Step 3 (Marker Analysis): Analyze the live singlet population for the expression of CD11b and CD86. Use the corresponding isotype control to set the gate that defines the percentage of positive cells for each marker[1].
-
-
Data Interpretation: Calculate the percentage of CD11b-positive and CD86-positive cells for the vehicle control and each this compound concentration. A dose-dependent increase in the percentage of positive cells indicates the induction of myeloid differentiation.
References
- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-2879552 | LSD1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
Application Notes and Protocols for RNA Sequencing Analysis of Gene Expression Changes Induced by GSK2879552
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing RNA sequencing (RNA-seq) to analyze the genome-wide transcriptional effects of GSK2879552, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).
Introduction
This compound is a small molecule inhibitor that targets LSD1 (also known as KDM1A), a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1][2] By inhibiting LSD1, this compound alters the epigenetic landscape, leading to the reactivation of silenced tumor suppressor genes and the induction of cellular differentiation.[1][3] This compound has shown anti-proliferative effects in various cancer models, particularly in small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[3] RNA-seq is a powerful tool to elucidate the precise molecular mechanisms of this compound by providing a global view of the transcriptomic changes it induces.
Mechanism of Action of this compound
This compound irreversibly inactivates LSD1, preventing it from removing methyl groups from histones. This leads to an accumulation of H3K4me2 at the promoter and enhancer regions of target genes, which is generally associated with transcriptional activation. A key mechanism of LSD1-mediated repression involves its interaction with the CoREST repressor complex and transcription factors such as GFI1 (Growth Factor Independent 1). By disrupting this complex, this compound can alleviate the repression of genes involved in cellular differentiation and tumor suppression.
Key Signaling Pathways Affected by this compound
The inhibition of LSD1 by this compound has been shown to impact several critical signaling pathways implicated in cancer pathogenesis.
-
LSD1-GFI1-CoREST Repressor Complex: this compound disrupts the interaction between LSD1 and the transcription factor GFI1, a key regulator of hematopoietic differentiation. This leads to the derepression of GFI1 target genes.
-
PI3K/AKT Signaling Pathway: In some cancer contexts, LSD1 has been shown to activate the PI3K/AKT signaling pathway.[1] Inhibition of LSD1 by this compound can lead to the suppression of this pro-survival pathway.[1]
-
Notch Signaling Pathway: LSD1 can regulate the Notch signaling pathway, which is crucial for cell fate decisions.[4] this compound may modulate this pathway by altering the expression of Notch target genes.[4]
Data Presentation: Gene Expression Changes Induced by this compound
The following tables summarize representative gene expression changes observed in cancer cell lines upon treatment with this compound, as reported in the literature. Please note that these are illustrative examples, and the actual differentially expressed genes and the magnitude of change will vary depending on the cell type, drug concentration, and treatment duration.
Table 1: Upregulated Genes in Acute Myeloid Leukemia (AML) Cell Lines Treated with this compound
| Gene Symbol | Gene Name | Fold Change (Illustrative) | p-value (Illustrative) | Function |
| CD11b (ITGAM) | Integrin Subunit Alpha M | > 2.0 | < 0.05 | Myeloid differentiation marker |
| CD86 | CD86 Molecule | > 2.0 | < 0.05 | Myeloid differentiation marker, T-cell co-stimulation |
| CEBPA | CCAAT Enhancer Binding Protein Alpha | > 1.5 | < 0.05 | Myeloid differentiation |
| GFI1 | Growth Factor Independent 1 Transcriptional Repressor | > 1.5 | < 0.05 | Hematopoietic differentiation |
Table 2: Downregulated Genes in Small Cell Lung Cancer (SCLC) Cell Lines Treated with this compound
| Gene Symbol | Gene Name | Fold Change (Illustrative) | p-value (Illustrative) | Function |
| ASCL1 | Achaete-Scute Family BHLH Transcription Factor 1 | < -1.5 | < 0.05 | Neuroendocrine differentiation |
| MYC | MYC Proto-Oncogene, BHLH Transcription Factor | < -1.5 | < 0.05 | Cell proliferation, oncogene |
| SOX2 | SRY-Box Transcription Factor 2 | < -1.5 | < 0.05 | Stemness, pluripotency |
| DLL3 | Delta Like Canonical Notch Ligand 3 | < -1.5 | < 0.05 | Notch signaling pathway |
Mandatory Visualizations
Caption: Mechanism of this compound action in the nucleus.
Caption: A typical experimental workflow for RNA-seq analysis.
Caption: Key signaling interactions involving LSD1.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture human AML (e.g., MV4-11, MOLM-13) or SCLC (e.g., NCI-H526, NCI-H1417) cell lines in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before treatment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Store the stock solution at -80°C.
-
-
Treatment:
-
Seed cells at a density of 0.5 x 10⁶ cells/mL in culture plates.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM to 1 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
Perform experiments in biological triplicates for each condition.
-
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction:
-
Harvest cells by centrifugation.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. Aim for an RNA Integrity Number (RIN) > 8.
-
Protocol 3: RNA Sequencing Library Preparation and Sequencing
-
Library Preparation:
-
Use a commercial RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Start with 1 µg of total RNA per sample.
-
Isolate mRNA using poly-T oligo-attached magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA using DNA Polymerase I and RNase H.
-
Perform end repair, adenylate 3' ends, and ligate sequencing adapters.
-
Purify the library and amplify it by PCR to enrich for DNA fragments with adapters at both ends.
-
-
Sequencing:
-
Quantify the final libraries and pool them.
-
Perform sequencing on an Illumina platform (e.g., NovaSeq 6000) to generate paired-end reads (e.g., 2 x 150 bp).
-
Protocol 4: Bioinformatics Analysis of RNA-Seq Data
-
Quality Control of Raw Reads:
-
Use FastQC to assess the quality of the raw sequencing reads.
-
-
Read Alignment:
-
Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
-
Gene Expression Quantification:
-
Use featureCounts or a similar tool to count the number of reads mapping to each gene based on a gene annotation file (e.g., GENCODE).
-
-
Differential Gene Expression Analysis:
-
Use the DESeq2 package in R to perform differential expression analysis between this compound-treated and vehicle-treated samples.
-
Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(fold change)| > 1).
-
-
Functional and Pathway Analysis:
-
Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes using tools like DAVID or GSEA to identify enriched biological processes and signaling pathways.
-
References
- 1. Frontiers | LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells [frontiersin.org]
- 2. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]
- 3. Altering the Course of Small Cell Lung Cancer: Targeting Cancer Stem Cells via LSD1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK2879552 off-target effects and how to mitigate them
Welcome to the technical support center for GSK2879552. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments by providing detailed information on its off-target effects and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable, potent, and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] By inhibiting LSD1, this compound prevents the demethylation of histone H3 at lysine 4 (H3K4), leading to an increase in H3K4 methylation.[3] This epigenetic modification results in the increased expression of tumor suppressor genes, which can inhibit the growth of cancer cells where LSD1 is overexpressed.[3]
Q2: What are the known off-target effects of this compound?
While this compound is a selective inhibitor of LSD1, some off-target activities have been reported, particularly at higher concentrations. It is crucial to be aware of these to ensure accurate interpretation of experimental results.
-
Monoamine Oxidases (MAO-A and MAO-B): this compound is highly selective for LSD1 over the structurally related monoamine oxidases, MAO-A and MAO-B. One study reported over 1000-fold selectivity for LSD1 over these enzymes.[4][5]
-
Lysine-Specific Demethylase 2 (LSD2/KDM1B): Similar to its selectivity over MAOs, this compound demonstrates high selectivity for LSD1 over LSD2, with one report indicating over 1000-fold selectivity.[5]
-
Neurotransmitter Transporters: A CEREP ExpresSProfile panel showed that at a concentration of 10 µM, GSK-LSD1 (a structurally similar compound) exhibited some inhibition of the 5-HT transporter (74% inhibition), 5-HT1A receptor (49% inhibition), and the dopamine transporter (39% inhibition).[4] These findings suggest that at higher concentrations, this compound could potentially interfere with neurotransmitter signaling.
Q3: Is there a recommended negative control for this compound?
Currently, there is no commercially available, validated negative control compound for this compound. A negative control would be a structurally similar molecule that does not inhibit LSD1 and can be used to distinguish on-target from off-target effects. When a specific negative control is unavailable, researchers are encouraged to use alternative methods to validate their findings, such as:
Troubleshooting Guides
Issue: Unexpected Phenotypes or Conflicting Results
If you observe unexpected cellular phenotypes or results that are inconsistent with known LSD1 biology, it is important to consider potential off-target effects.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a dose-response experiment and correlate the phenotypic changes with the IC50 for LSD1 inhibition.
-
Directly measure the inhibition of LSD1 activity in your experimental system using a biochemical assay (see Experimental Protocols section).
-
Assess the downstream effects of LSD1 inhibition, such as an increase in global or gene-specific H3K4me2 levels by Western blot or ChIP-seq.
-
-
Rule Out Off-Target Effects:
-
Titrate this compound to the lowest effective concentration: This minimizes the likelihood of engaging off-targets that typically have lower affinity.
-
Employ a secondary, structurally different LSD1 inhibitor: If a different inhibitor recapitulates the phenotype, it is more likely to be an on-target effect.
-
Use LSD1 knockdown (siRNA or shRNA) as an orthogonal approach: Compare the phenotype from chemical inhibition to genetic inhibition of LSD1.
Figure 1: Logic diagram for validating on-target versus off-target effects. -
Issue: High Background or Inconsistent Results in Biochemical Assays
When using in vitro assays to measure LSD1 activity, high background or variability can obscure the inhibitory effects of this compound.
Troubleshooting Steps:
-
Optimize Enzyme and Substrate Concentrations:
-
Titrate the concentration of recombinant LSD1 to find a linear range for the assay.
-
Determine the Michaelis constant (Km) for the histone peptide substrate and use a concentration at or near the Km for inhibitor studies.
-
-
Control for Compound Interference:
-
Run a control reaction without the LSD1 enzyme to check if this compound interferes with the detection method (e.g., fluorescence or luminescence).
-
Ensure that the final DMSO concentration is consistent across all wells and is at a level that does not inhibit the enzyme (typically ≤1%).
-
-
Ensure Proper Reagent Handling and Incubation Times:
-
Thaw and handle enzymes and substrates on ice to maintain their activity.
-
Optimize the pre-incubation time of this compound with LSD1 to allow for irreversible binding.
-
Ensure that the enzymatic reaction is stopped consistently across all samples.
-
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound and its selectivity profile.
| Target | IC50 / % Inhibition | Notes |
| LSD1 (KDM1A) | ~16-20 nM | Potent, irreversible inhibitor.[4][5][6] |
| LSD2 (KDM1B) | >1000-fold selective vs LSD1 | Minimal inhibition.[4][5] |
| MAO-A | >1000-fold selective vs LSD1 | Minimal inhibition.[4][5] |
| MAO-B | >1000-fold selective vs LSD1 | Minimal inhibition.[4][5] |
| 5-HT Transporter | 74% inhibition @ 10 µM | Potential for off-target effects at high concentrations.[4] |
| 5-HT1A Receptor | 49% inhibition @ 10 µM | Potential for off-target effects at high concentrations.[4] |
| Dopamine Transporter | 39% inhibition @ 10 µM | Potential for off-target effects at high concentrations.[4] |
Experimental Protocols
Horseradish Peroxidase (HRP)-Coupled LSD1 Biochemical Assay
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a histone H3K4me2 peptide substrate.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
This compound
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well black, flat-bottom plates
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the this compound dilutions.
-
Add recombinant LSD1 to each well and pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and detect H₂O₂ by adding a solution containing Amplex® Red and HRP.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence on a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
Cell Viability Assay using CellTiter-Glo®
This luminescent assay measures ATP levels as an indicator of metabolically active, viable cells.
Materials:
-
Cells of interest
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates suitable for luminescence readings
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot for H3K4me2
This protocol allows for the detection of changes in the global levels of histone H3 dimethylated at lysine 4.
Materials:
-
Cells treated with this compound or control
-
Histone extraction buffer
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse cells and prepare histone extracts.
-
Determine protein concentration and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.
References
- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to GSK2879552 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the LSD1 inhibitor, GSK2879552, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to the suppression of target gene expression.[1] By inhibiting LSD1, this compound enhances H3K4 methylation, which in turn increases the expression of tumor-suppressor genes and can induce differentiation in cancer cells.[1][3] This can lead to an inhibition of cell growth in tumors where LSD1 is overexpressed, such as Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).[1][4]
Q2: My SCLC cell line is not responding to this compound. What is the likely mechanism of this intrinsic resistance?
Intrinsic resistance to LSD1 inhibitors in SCLC is often associated with the transcriptional state of the cells.[1][4] SCLC cell lines with a neuroendocrine phenotype are generally more sensitive to this compound. In contrast, cell lines exhibiting a mesenchymal-like transcriptional program tend to be intrinsically resistant.[1][4] This resistance is linked to a TEAD4-driven transcriptional state.[1][4]
Q3: My SCLC cell line initially responded to this compound but has now developed acquired resistance. What could be the cause?
Acquired resistance to this compound in SCLC often involves a reversible, adaptive epigenetic reprogramming.[1][4] Sensitive neuroendocrine SCLC cells can transition to a mesenchymal-like state driven by the transcription factor TEAD4, rendering them resistant to the drug.[1][4] This transition is a key mechanism of acquired resistance.
Q4: Are there strategies to overcome resistance to this compound?
Yes, several strategies are being explored to overcome resistance to LSD1 inhibitors. A promising approach is the use of combination therapies. For example:
-
In AML, combining this compound with all-trans retinoic acid (ATRA) has been shown to have synergistic effects on inhibiting cell proliferation and inducing cytotoxicity.[5]
-
Inhibition of LSD1 can rewire kinase networks in AML cells, potentially sensitizing them to kinase inhibitors like trametinib.
-
In SCLC, targeting the TEAD4 transcriptional activity may be an effective strategy to prevent or overcome acquired resistance.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No growth inhibition observed in SCLC cell line | The cell line may have an intrinsic mesenchymal-like phenotype, conferring resistance. | 1. Characterize the transcriptional state of your cell line using RT-qPCR for neuroendocrine (e.g., ASCL1, NEUROD1) and mesenchymal (e.g., VIM, ZEB1) markers. 2. Consider screening a panel of SCLC cell lines to identify a sensitive, neuroendocrine-high model for your experiments. |
| Initial response followed by relapse in long-term culture | The cells have likely acquired resistance through a shift to a TEAD4-driven mesenchymal state. | 1. Confirm the phenotypic switch by performing RT-qPCR and Western blotting for mesenchymal markers. 2. Attempt to reverse the resistance by withdrawing the drug and monitoring for a return to a neuroendocrine phenotype. 3. Explore combination therapies targeting the TEAD4 pathway. |
| Variability in drug response between experiments | Inconsistent drug concentration, cell density, or incubation time. | 1. Ensure accurate and consistent preparation of this compound working solutions. 2. Standardize cell seeding density and treatment duration across all experiments. 3. Regularly perform dose-response curves to confirm the IC50 of your cell line. |
| Difficulty in generating a stable this compound-resistant cell line | Insufficient drug concentration or treatment duration. | 1. Start with a low concentration of this compound (around the IC20) and gradually increase the dose over several passages. 2. Allow cells to recover and reach a stable growth rate at each concentration before escalating the dose. 3. Be patient, as generating stable resistant lines can take several months. |
Data Presentation
Table 1: Proliferative Activity of this compound in AML Cell Lines
| Cell Line | EC50 (nM) | Maximum Inhibition (%) |
| MOLM-13 | 10 | 85 |
| MV4-11 | 15 | 90 |
| OCI-AML3 | 200 | 70 |
| THP-1 | 50 | 95 |
| U937 | 300 | 65 |
Data adapted from studies on the anti-tumor activity of this compound in a panel of AML cell lines.[5]
Table 2: Synergistic Growth Inhibition of this compound and ATRA in AML Cell Lines
| Cell Line | This compound IC50 (nM) | This compound + 100nM ATRA IC50 (nM) | Fold Change in IC50 |
| MOLM-13 | 12 | 4 | 3.0 |
| MV4-11 | 18 | 6 | 3.0 |
| OCI-AML3 | 250 | 100 | 2.5 |
| HL-60 | 80 | 35 | 2.3 |
This table illustrates the enhanced growth inhibition when this compound is combined with ATRA, as indicated by the decrease in IC50 values.[5]
Experimental Protocols
Generation of this compound-Resistant SCLC Cell Lines
This protocol describes the generation of acquired resistance through continuous exposure to escalating drug concentrations.
Materials:
-
Sensitive SCLC cell line (e.g., NCI-H526)
-
This compound
-
Complete cell culture medium
-
DMSO (for stock solution)
-
96-well and standard culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
MTT or similar cell viability reagent
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental SCLC cell line.
-
Initial drug exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose escalation: Once the cells have adapted and are growing steadily at the current drug concentration, increase the concentration of this compound by 1.5- to 2-fold.
-
Monitoring and passaging: Monitor the cells regularly. When they reach 80-90% confluency, passage them into fresh medium containing the same concentration of this compound.
-
Repeat dose escalation: Continue this process of gradual dose escalation over several months.
-
Characterization of resistant cells: Periodically, perform cell viability assays to determine the IC50 of the drug-treated population. A significant increase in the IC50 compared to the parental line indicates the development of resistance.
-
Cryopreservation: At each stage of increased resistance, cryopreserve vials of the cells for future experiments.
RT-qPCR for Neuroendocrine and Mesenchymal Markers
This protocol is for quantifying the expression of key genes to determine the transcriptional state of SCLC cell lines.
Materials:
-
Parental and this compound-resistant SCLC cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for neuroendocrine markers (e.g., ASCL1, NEUROD1, INSM1)
-
Primers for mesenchymal markers (e.g., VIM, ZEB1, CDH2)
-
Primers for a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA extraction: Isolate total RNA from both parental and resistant cell lines using a commercial RNA extraction kit.
-
cDNA synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR reaction setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
qPCR cycling: Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.
-
Data analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the expression levels between the parental and resistant cell lines.
Chromatin Immunoprecipitation (ChIP)-Sequencing
This protocol outlines the steps for performing ChIP-seq to analyze genome-wide changes in histone modifications, such as H3K4me2, in response to this compound treatment.
Materials:
-
Parental and this compound-resistant SCLC cell lines
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Antibody against H3K4me2
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell lysis and chromatin shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me2 overnight.
-
Immune complex capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and reverse cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
Library preparation and sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of H3K4me2 enrichment. Compare the enrichment patterns between parental and resistant cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: TEAD4-driven resistance to this compound in SCLC.
Caption: Workflow for investigating this compound resistance.
References
- 1. Hippo/TEAD4 signaling pathway as a potential target for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TEAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GSK2879552 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the LSD1 inhibitor, GSK2879552, in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help optimize your experimental design and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3] By inhibiting LSD1, this compound prevents the demethylation of these histone marks, leading to an increase in their global levels. This epigenetic alteration results in the reactivation of silenced tumor suppressor genes and the suppression of genes involved in cancer cell proliferation, differentiation, and survival.[3]
Q2: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C for short-term storage or -80°C for long-term storage. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q3: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. For cell proliferation assays, a broad concentration range from 0 to 10,000 nM is often initially screened.[4] In acute myeloid leukemia (AML) cell lines, the average EC50 for growth inhibition is approximately 137 ± 30 nM.[5] For induction of differentiation markers like CD11b and CD86 in AML cells, EC50 values can be lower, around 28-31 nM.[5] It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint empirically.
Troubleshooting Guide
Issue 1: I am not observing a significant anti-proliferative effect with this compound.
-
Possible Cause 1: Cell line insensitivity. Not all cell lines are sensitive to LSD1 inhibition. Sensitivity has been particularly noted in certain subtypes of small cell lung cancer (SCLC) and AML.[1] Consider screening a panel of cell lines to identify a sensitive model.
-
Possible Cause 2: Cytostatic versus cytotoxic effect. this compound often exhibits a predominantly cytostatic (inhibition of proliferation) rather than cytotoxic (cell-killing) effect.[2] Therefore, assays that measure metabolic activity or cell number over time (e.g., CellTiter-Glo®, IncuCyte®) are more appropriate than endpoint assays that only measure cell death at a single time point.
-
Possible Cause 3: Insufficient incubation time. The effects of epigenetic modifiers like this compound can be time-dependent and may require longer incubation periods to manifest. Consider extending the treatment duration (e.g., 6-10 days) to observe a significant effect on cell proliferation.[4]
-
Possible Cause 4: Suboptimal concentration. The effective concentration can be narrow for some cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line.
Issue 2: My Western blot results for histone methylation are inconsistent or difficult to interpret.
-
Possible Cause 1: Antibody quality. The quality of antibodies specific for histone modifications can vary. Ensure you are using a validated antibody for your application (Western blot, immunofluorescence, etc.). It is advisable to test multiple antibodies from different vendors.
-
Possible Cause 2: Inefficient histone extraction. Histones are basic proteins tightly bound to DNA. Inefficient extraction can lead to low yields and variability. Use a robust histone extraction protocol, which may include acid extraction or sonication, to ensure complete lysis and release of histones.
-
Possible Cause 3: Loading controls. Total histone H3 is a commonly used loading control for histone modification Western blots. However, some treatments can affect total histone levels. It is good practice to verify your loading control and consider using a non-histone protein like GAPDH or β-actin as an additional control.
-
Possible Cause 4: Dynamic nature of histone modifications. Histone methylation is a dynamic process. The timing of your sample collection after this compound treatment is critical. Perform a time-course experiment to identify the optimal time point to observe maximal changes in H3K4me2 or other relevant marks.
Issue 3: I am observing high background or off-target effects in my experiments.
-
Possible Cause 1: High concentration of this compound. While this compound is highly selective for LSD1 over other amine oxidases like LSD2 and MAOs, very high concentrations may lead to off-target effects.[6] Stick to the lowest effective concentration that achieves the desired on-target effect in your assays.
-
Possible Cause 2: Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum and is consistent across all experimental conditions, including vehicle controls.
-
Possible Cause 3: Contamination. Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Parameter | Value (nM) |
| Various AML Cell Lines (n=20) | Acute Myeloid Leukemia | Cell Proliferation (10 days) | EC50 (average) | 137 ± 30 |
| THP-1 | Acute Myeloid Leukemia | Gene Expression (CD11b) | EC50 | 31 ± 1 |
| THP-1 | Acute Myeloid Leukemia | Gene Expression (CD86) | EC50 | 28 ± 6 |
| MOLM-13 | Acute Myeloid Leukemia | Gene Expression (CD11b) | EC50 | 31 ± 1 |
| MOLM-13 | Acute Myeloid Leukemia | Gene Expression (CD86) | EC50 | 28 ± 6 |
| NCI-H1417 | Small Cell Lung Cancer | Enzymatic Assay | IC50 | 24 |
| MV4-11 | Acute Myeloid Leukemia | Cell Proliferation | EC50 | 0.36 µM (for a related compound) |
| Molm-13 | Acute Myeloid Leukemia | Cell Proliferation | EC50 | 3.4 µM (for a related compound) |
| MDA-MB-231 | Breast Cancer | Cell Proliferation | EC50 | 5.6 µM (for a related compound) |
| MCF-7 | Breast Cancer | Cell Proliferation | EC50 | 3.6 µM (for a related compound) |
Note: Some values are for structurally related compounds and should be used as a general reference.[1][5]
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plates for the desired duration (e.g., 3, 6, or 10 days) at 37°C in a humidified incubator with 5% CO₂.
-
Lysis and Luminescence Reading: On the day of analysis, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50 value.
Protocol 2: Western Blot for Histone Modifications (H3K4me2)
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the determined optimal time. Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the histone proteins (typically 5-15 µg) on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me2 (and a loading control like total Histone H3) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point is often 1:1000.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Protocol 3: Colony Formation Assay
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells per well of a 6-well plate) in complete medium. The exact number should be optimized to yield distinct colonies.
-
Compound Treatment: Allow the cells to adhere overnight, then treat with various concentrations of this compound or vehicle control.
-
Long-Term Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the drug every 3-4 days.
-
Fixing and Staining: After colonies are visible, wash the wells with PBS, fix the colonies with methanol or a methanol/acetic acid solution, and then stain with 0.5% crystal violet solution.
-
Quantification: After washing away the excess stain and drying the plates, count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
Mandatory Visualizations
Caption: LSD1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Workflow for In Vitro Experiments with this compound.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
GSK2879552 solubility issues and best practices for dissolution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, dissolution, and handling of GSK2879552.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is an enzyme that removes methyl groups from histones, particularly H3K4me1/2 and H3K9me1/2, playing a crucial role in the regulation of gene expression. By inhibiting LSD1, this compound enhances the methylation of H3K4, leading to an increased expression of tumor-suppressor genes and subsequent inhibition of cell growth in cancer cells where LSD1 is overexpressed.[2]
Q2: In which solvents is this compound soluble?
A2: this compound exhibits solubility in several organic solvents. The solubility can vary slightly between batches. For optimal results, it is recommended to use freshly opened solvents, as the hygroscopic nature of some solvents like DMSO can impact solubility.[3]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
In solvent:
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Troubleshooting Guide
Q4: I am having trouble dissolving this compound. What can I do?
A4: If you encounter precipitation or difficulty in dissolving this compound, consider the following troubleshooting steps:
-
Sonication: Use of an ultrasonic bath is recommended to aid dissolution.[1]
-
Warming: Gently warming the solution can help increase solubility. For instance, heating to 60°C has been suggested for dissolving in DMSO.[3]
-
Fresh Solvent: Dimethyl sulfoxide (DMSO) is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can negatively affect the solubility of compounds. Always use a fresh, unopened bottle of high-purity DMSO for preparing your stock solutions.
-
Stepwise Dilution: When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, add the stock solution to the buffer slowly and with constant mixing to avoid precipitation.
Q5: My this compound solution appears cloudy or has precipitates after storage. What should I do?
A5: Cloudiness or precipitation upon storage, especially after refrigeration or freezing, can be due to the compound crashing out of solution. Before use, allow the solution to come to room temperature and vortex or sonicate to try and redissolve the precipitate. If the precipitate does not dissolve, it may be necessary to prepare a fresh solution.
Q6: I observe degradation of this compound in my experiments. What are the possible causes?
A6: this compound contains a cyclopropyl amine moiety that is susceptible to hydrolytic degradation under high pH conditions.[4][5] To ensure the stability of the compound in your experiments, it is crucial to control the pH of your solutions, avoiding alkaline conditions.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥ 25 mg/mL (~68.59 mM) | Sonication and warming to 60°C can aid dissolution. Use of fresh, non-hygroscopic DMSO is recommended.[3] |
| DMSO | 27 mg/mL (~74.08 mM) | Sonication is recommended.[1] |
| In vivo formulation 1 | ≥ 2.75 mg/mL (~7.54 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] |
| In vivo formulation 2 | ≥ 2.75 mg/mL (~7.54 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[3] |
| In vivo formulation 3 | ≥ 2.75 mg/mL (~7.54 mM) | 10% DMSO, 90% Corn Oil.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.645 mg of this compound (Molecular Weight: 364.48 g/mol ).
-
Solvent Addition: Add the appropriate volume of fresh, high-purity DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37-60°C can also be applied.[3]
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is an example for preparing a formulation with a final concentration of ≥ 2.75 mg/mL.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
Mixing Solvents (Order is critical): a. In a sterile tube, add 400 µL of PEG300. b. To the PEG300, add 100 µL of the 27.5 mg/mL this compound DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Finally, add 450 µL of saline and mix well to obtain a total volume of 1 mL.[3]
-
Use: This formulation should be prepared fresh on the day of use.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Dissolution
Caption: Workflow for dissolving this compound.
References
- 1. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Degradation Chemistry of this compound: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing GSK2879552-Induced Hematologic Toxicities in Animal Models
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the management of hematologic toxicities induced by the LSD1 inhibitor, GSK2879552, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action related to hematopoiesis?
A1: this compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a key epigenetic regulator that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression. In the context of hematopoiesis, LSD1 is crucial for maintaining hematopoietic stem and progenitor cells (HSPCs) in an undifferentiated state. By forming complexes with transcription factors like GFI1 and GFI1b, LSD1 represses the expression of genes required for myeloid differentiation.[2] Inhibition of LSD1 by this compound leads to an increase in H3K4 methylation at the promoters of myeloid differentiation-associated genes, which promotes the differentiation of leukemic cells.[3]
Q2: What are the expected hematologic toxicities of this compound in animal models?
A2: The primary hematologic toxicities observed with this compound and other LSD1 inhibitors are a direct consequence of their on-target mechanism of action. Since LSD1 is essential for normal hematopoiesis, its inhibition can lead to:
-
Thrombocytopenia: A significant decrease in platelet count is the most common and often dose-limiting toxicity.[4][5]
-
Neutropenia: A reduction in the number of neutrophils.[6]
-
Anemia: A decrease in red blood cell count and hemoglobin levels.[3][7]
These cytopenias are generally reversible upon cessation of treatment.[6]
Q3: How should I monitor for hematologic toxicities in my animal studies?
A3: Regular monitoring of hematologic parameters is critical. We recommend the following:
-
Baseline Measurement: Collect blood samples before the initiation of this compound treatment to establish baseline values for each animal.
-
On-treatment Monitoring: Collect blood samples at regular intervals during the treatment period. The frequency of monitoring will depend on the dose and duration of the study, but a common starting point is once to twice weekly.
-
Key Parameters: A complete blood count (CBC) with differential should be performed to assess:
-
Platelet (PLT) count
-
Absolute Neutrophil Count (ANC)
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
White Blood Cell (WBC) count and differential
-
Q4: Are there established toxicity grading criteria for preclinical studies?
A4: While the NCI Common Terminology Criteria for Adverse Events (CTCAE) is designed for human clinical trials, its principles can be adapted for preclinical animal studies to standardize the assessment of hematologic toxicity severity.[7][8][9] A simplified, adapted grading scale is provided in the troubleshooting section below.
Troubleshooting Guides
Issue 1: Severe Thrombocytopenia Observed
Symptoms:
-
Platelet count drops significantly below baseline (e.g., < 50,000/µL in mice).
-
Signs of bleeding (e.g., petechiae, bruising, hematuria) may be observed in severe cases.
Potential Causes:
-
On-target effect of LSD1 inhibition on megakaryocyte differentiation and platelet production.
Troubleshooting Steps:
-
Confirm Platelet Count: Repeat the CBC to confirm the platelet count.
-
Dose Modification:
-
Interrupt Dosing: For severe thrombocytopenia (e.g., Grade 3 or 4), temporarily suspend this compound administration.
-
Dose Reduction: Once platelet counts have recovered to a safe level (e.g., Grade 1 or baseline), consider resuming treatment at a reduced dose (e.g., a 25-50% reduction).[10]
-
-
Supportive Care (Thrombopoietin Receptor Agonists - TPO-RAs):
-
Consider the administration of a TPO-RA like romiplostim or eltrombopag to stimulate platelet production.[3][6][11] While not yet standard practice in combination with LSD1 inhibitors in preclinical models, they are used for chemotherapy-induced thrombocytopenia.[3][6][11]
-
Note: The use of TPO-RAs should be carefully considered and may require a separate pilot study to determine the optimal dose and schedule in your model.
-
Issue 2: Severe Neutropenia Observed
Symptoms:
-
Absolute Neutrophil Count (ANC) falls significantly below baseline (e.g., < 500/µL in mice).
-
Increased susceptibility to infections.
Potential Causes:
-
On-target effect of LSD1 inhibition on granulopoiesis.
Troubleshooting Steps:
-
Confirm Neutrophil Count: Repeat the CBC with differential to confirm the ANC.
-
Dose Modification:
-
Interrupt Dosing: For severe neutropenia (e.g., Grade 4), suspend this compound treatment.
-
Dose Reduction: Upon recovery of the ANC to a safer level (e.g., Grade 1 or baseline), consider restarting this compound at a reduced dose.
-
-
Supportive Care (Granulocyte Colony-Stimulating Factor - G-CSF):
Data Presentation
Table 1: Adapted Hematologic Toxicity Grading for Preclinical Rodent Models
| Grade | Platelet Count (x10³/µL) | Absolute Neutrophil Count (x10³/µL) | Hemoglobin (g/dL) |
| 1 | < LLN - 75 | < LLN - 1.5 | < LLN - 10.0 |
| 2 | < 75 - 50 | < 1.5 - 1.0 | < 10.0 - 8.0 |
| 3 | < 50 - 25 | < 1.0 - 0.5 | < 8.0 - 6.5 |
| 4 | < 25 | < 0.5 | < 6.5 |
LLN = Lower Limit of Normal for the specific rodent strain and sex. This table is an adapted guideline and may need to be adjusted based on the specific animal model and institutional guidelines.[7]
Table 2: Example Dosing of Supportive Care Agents in Mice
| Agent | Indication | Example Dose | Route of Administration | Frequency |
| G-CSF (Filgrastim) | Neutropenia | 5-10 µg/kg/day | Subcutaneous (SQ) | Daily |
| Pegylated G-CSF | Neutropenia | 100 µg/kg | Subcutaneous (SQ) | Once per chemotherapy cycle |
| Romiplostim | Thrombocytopenia | 10 µg/kg | Subcutaneous (SQ) | Weekly |
| Eltrombopag | Thrombocytopenia | 10-30 mg/kg/day | Oral (PO) | Daily |
These are example doses from literature and may require optimization for your specific experimental context.[14]
Experimental Protocols
Protocol 1: Monitoring Hematologic Parameters in Mice
-
Animal Model: Specify the mouse strain, age, and sex.
-
Blood Collection:
-
Collect 50-100 µL of blood via retro-orbital sinus, submandibular vein, or tail vein into EDTA-coated microtubes.
-
Perform blood collection at baseline (Day 0) and then twice weekly during treatment.
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood.
-
Record platelet count, absolute neutrophil count, red blood cell count, hemoglobin, and hematocrit.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each parameter at each time point for each treatment group.
-
Graph the changes in hematologic parameters over time.
-
Protocol 2: Management of Severe Thrombocytopenia with Dose Modification
-
Toxicity Monitoring: Monitor platelet counts as described in Protocol 1.
-
Dose Interruption: If an animal's platelet count drops to Grade 3 or 4 (<50,000/µL), suspend this compound dosing for that animal.
-
Recovery Monitoring: Continue to monitor platelet counts twice weekly.
-
Dose Resumption/Reduction: Once the platelet count recovers to Grade 1 or baseline (≥75,000/µL), resume this compound treatment at a 50% reduced dose.
Visualizations
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Emerging data on thrombopoietin receptor agonists for management of chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of this compound in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Should thrombopoietin receptor agonists be used for chemotherapy-induced thrombocytopenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haematological toxicity | eviQ [eviq.org.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Emerging data on thrombopoietin receptor agonists for management of chemotherapy-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
- 14. Thrombopoietin receptor agonist (TPO-RA) treatment raises platelet counts and reduces anti-platelet antibody levels in mice with immune thrombocytopenia (ITP) | Lund University [lunduniversity.lu.se]
Troubleshooting inconsistent results in GSK2879552 experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with GSK2879552, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). By offering detailed protocols and clear data presentation, this resource aims to help researchers achieve more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during the use of this compound in various experimental settings.
1. Why am I seeing variable IC50/EC50 values in my cell proliferation assays?
Inconsistent IC50 or EC50 values are a common challenge and can be attributed to several factors:
-
Cell Line Sensitivity: Different cell lines, even within the same cancer type (e.g., AML), exhibit varying sensitivity to this compound. It is crucial to establish a dose-response curve for each new cell line.
-
Incubation Time: The cytostatic effects of this compound can be time-dependent. Longer incubation periods (e.g., 6 to 10 days) may be required to observe maximal growth inhibition[1]. Short incubation times might underestimate the compound's potency.
-
Seeding Density: The initial number of cells plated can significantly impact the outcome of proliferation assays. Optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment[2].
-
Assay Type: The choice of proliferation assay can influence results. Metabolism-based assays (e.g., MTT, MTS, CellTiter-Glo) may not always directly correlate with actual cell numbers, especially with compounds that affect cellular metabolism. Direct cell counting or DNA-based assays can provide a more accurate measure of proliferation.
-
Compound Stability: Ensure proper storage of this compound stock solutions to maintain its activity. The compound's stability can be affected by pH[3].
2. My this compound is not dissolving properly. What should I do?
This compound has specific solubility characteristics. Here are some tips for proper dissolution:
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions. For in vivo studies, specific formulations with co-solvents like PEG300, Tween-80, and saline are often required[4].
-
Sonication and Warming: To aid dissolution in DMSO, sonication and gentle warming (up to 60°C) can be applied[4].
-
Freshly Prepared Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily to avoid precipitation or degradation[4].
-
pH Considerations: The cyclopropyl amine moiety in this compound can degrade under high pH conditions. Controlling the microenvironmental pH of the formulation can improve its stability[3].
3. I am not observing the expected increase in H3K4me2 levels after treatment. What could be the reason?
A lack of detectable increase in global H3K4me2 levels by Western blot is a potential issue. Consider the following:
-
Local vs. Global Changes: this compound treatment may cause localized changes in H3K4me2 at specific gene promoters rather than a global increase that is easily detectable by Western blot[5].
-
Antibody Specificity: Ensure the primary antibody used for detecting H3K4me2 is specific and validated for Western blotting.
-
Treatment Duration and Concentration: The effect on histone methylation can be time and concentration-dependent. A time-course and dose-response experiment is recommended to determine the optimal conditions for your cell line.
-
Cellular Context: The epigenetic landscape and the expression of other histone-modifying enzymes in your specific cell model could influence the outcome.
4. Are there any known off-target effects of this compound?
While this compound is a selective inhibitor of LSD1, the possibility of off-target effects should be considered, especially at higher concentrations.
-
Selectivity Profile: this compound has been shown to be highly selective for LSD1 over other closely related enzymes like LSD2 and MAO-A/B[2]. However, comprehensive kinase panel screening data is not widely published.
-
Irreversible Inhibition: As an irreversible inhibitor, even transient off-target binding could have prolonged effects[6].
-
Phenotypic Observations: Unexplained cellular phenotypes should be investigated carefully. Consider using a structurally different LSD1 inhibitor as a control to confirm that the observed effects are on-target.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | EC50 (nM) - 10-day Proliferation Assay | Maximum Inhibition (%) |
| Average (20 lines) | 137 ± 30 | 62 ± 5 |
Data from Smitheman et al., 2019[1]
Table 2: In Vitro Efficacy of this compound in SCLC and AML Cell Lines
| Cell Line Type | Number of Sensitive Lines / Total Lines | Concentration Range for Inhibition |
| SCLC | 9 / 28 | 0 - 10000 nM (6-day incubation) |
| AML | 20 / 29 | 0 - 10000 nM (6-day incubation) |
Data from MedChemExpress[4]
Table 3: In Vivo Tumor Growth Inhibition by this compound in SCLC Xenograft Models
| Xenograft Model | Dosage | Administration | Tumor Growth Inhibition (TGI) |
| NCI-H526 | 1.5 mg/kg | PO daily for 25-35 days | 57% |
| NCI-H1417 | 1.5 mg/kg | PO daily for 25-35 days | 83% |
| NCI-H510 | 1.5 mg/kg | PO daily for 25-35 days | 38% |
| NCI-H69 | 1.5 mg/kg | PO daily for 25-35 days | 49% |
| SHP77 | 1.5 mg/kg | PO daily for 25-35 days | No significant TGI |
Data from MedChemExpress[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from methodologies used in studies with this compound[1][2].
-
Cell Seeding: Plate cells in a 384-well plate at a pre-determined optimal seeding density. Incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 6 or 10 days) at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.
Western Blot for Histone Modifications (H3K4me2)
This protocol is a generalized procedure for histone western blotting, adaptable for this compound experiments[7][8].
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound at the desired concentration and duration.
-
Harvest cells and perform acid extraction of histones or prepare whole-cell lysates.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts or lysates using a suitable protein assay.
-
SDS-PAGE:
-
Denature 15-20 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate the proteins on a 15% polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me2 (and a loading control like total Histone H3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to cell cycle arrest and differentiation.
Experimental Workflow for Cell Viability
Caption: Workflow for determining cell viability upon this compound treatment.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Decision tree for troubleshooting inconsistent IC50 values in this compound experiments.
References
- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone western blot protocol | Abcam [abcam.com]
Addressing adverse effects of GSK2879552 observed in clinical trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the adverse effects of the Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK2879552, observed in clinical trials. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histones.[1] By inhibiting LSD1, this compound alters gene expression, leading to the suppression of tumor cell growth and differentiation in certain cancers, such as Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).[1]
Q2: What are the most common adverse effects observed with this compound in clinical trials?
A2: The most frequently reported treatment-related adverse events in clinical trials with this compound were hematological toxicities, specifically thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[2][3] Other significant adverse effects included fatigue and neurological toxicities, such as encephalopathy.[4]
Q3: Is the thrombocytopenia observed with this compound an expected on-target effect?
A3: Yes, thrombocytopenia is considered an on-target effect of LSD1 inhibition.[2] LSD1 is known to play a role in megakaryocyte differentiation and platelet formation.[5][6][7] Inhibition of LSD1 can disrupt these processes, leading to a decrease in platelet counts.
Q4: What is the rationale for the encephalopathy observed in some patients?
A4: The exact mechanism for encephalopathy is not fully elucidated; however, LSD1 is known to be crucial for neuronal function and development.[8][9] Studies have shown that the loss of LSD1 can lead to neurodegeneration.[10] It is hypothesized that inhibition of LSD1 by this compound may interfere with essential neuronal processes, leading to neurological symptoms in susceptible individuals.
II. Troubleshooting Guides
Managing Hematological Toxicities
Issue: A significant decrease in platelet or neutrophil counts is observed in experimental subjects following administration of this compound.
Troubleshooting Steps:
-
Confirm and Grade the Toxicity:
-
Perform a complete blood count (CBC) with differential to confirm the platelet and absolute neutrophil count (ANC).
-
Grade the severity of thrombocytopenia and neutropenia according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0 (see Table 1).
-
-
Dose Modification:
-
Based on the grade of toxicity, consider a dose reduction or temporary interruption of this compound administration as outlined in the experimental protocol. Clinical trial protocols for this compound included specific rules for dose adjustments based on the severity of hematological adverse events.[11]
-
-
Supportive Care (in pre-clinical models, if applicable and ethically approved):
-
For severe thrombocytopenia with bleeding, platelet transfusions may be considered.
-
For severe neutropenia, administration of granulocyte colony-stimulating factor (G-CSF) can be considered to stimulate neutrophil production.
-
-
Monitor Recovery:
-
Perform frequent CBCs to monitor the recovery of platelet and neutrophil counts. Once the toxicity has resolved to a lower grade (e.g., Grade ≤1), consider re-initiating this compound at the same or a reduced dose, as per the protocol.
-
Managing Neurological Toxicities
Issue: Experimental subjects exhibit signs of encephalopathy (e.g., confusion, altered mental status, cognitive impairment) after treatment with this compound.
Troubleshooting Steps:
-
Clinical Assessment:
-
Conduct a thorough neurological examination to characterize the symptoms.
-
In clinical settings, standardized assessments like the Mini-Mental State Examination (MMSE) or the Montreal Cognitive Assessment (MoCA) were used to monitor cognitive function.[11]
-
-
Rule out Other Causes:
-
Investigate and rule out other potential causes of encephalopathy, such as metabolic disturbances, infections, or concomitant medications.
-
-
Dose Interruption:
-
Immediately interrupt treatment with this compound. In clinical trials, the development of encephalopathy was a criterion for halting enrollment and treatment.[11]
-
-
Supportive Care:
-
Provide supportive care to manage the symptoms of encephalopathy.
-
-
Rechallenge Decision:
-
Re-administration of this compound after an episode of encephalopathy should be approached with extreme caution and is generally not recommended, given the seriousness of this adverse event.
-
III. Data Presentation
Table 1: CTCAE v5.0 Grading for Thrombocytopenia and Neutropenia
| Grade | Thrombocytopenia (Platelet Count) | Neutropenia (Absolute Neutrophil Count) |
| 1 | < LLN - 75.0 x 10⁹/L | < LLN - 1.5 x 10⁹/L |
| 2 | < 75.0 - 50.0 x 10⁹/L | < 1.5 - 1.0 x 10⁹/L |
| 3 | < 50.0 - 25.0 x 10⁹/L | < 1.0 - 0.5 x 10⁹/L |
| 4 | < 25.0 x 10⁹/L | < 0.5 x 10⁹/L |
| 5 | Death | Death |
LLN = Lower Limit of Normal
Table 2: Summary of Key Treatment-Related Adverse Events in this compound Clinical Trials
| Adverse Event | Patient Population | Frequency | Grade 3/4 Frequency | Reference |
| Thrombocytopenia | Relapsed/Refractory SCLC | 41% | Not specified | [4] |
| Relapsed/Refractory AML | 20% | Grade 4: 7 of 9 events | [2][3] | |
| Neutropenia | Relapsed/Refractory SCLC | Not specified | Not specified | |
| Relapsed/Refractory AML | Not specified | Not specified | ||
| Encephalopathy | Relapsed/Refractory SCLC | 4 serious AEs | Not specified | [4] |
| Fatigue | Relapsed/Refractory AML | 34% | Not specified | [3] |
IV. Experimental Protocols
Monitoring for Hematological Toxicities
-
Objective: To monitor for and grade the severity of thrombocytopenia and neutropenia.
-
Methodology:
-
Baseline Assessment: Prior to the first dose of this compound, perform a complete blood count (CBC) with differential to establish baseline platelet and absolute neutrophil counts.
-
On-study Monitoring:
-
Frequency: In the initial phase of treatment (e.g., the first 4-8 weeks), perform CBCs with differentials at least weekly. The frequency can be adjusted based on the observed hematological parameters and the experimental design.
-
Timing: Blood samples should be collected at a consistent time point in relation to this compound administration.
-
-
Data Analysis:
-
Compare the on-study platelet and neutrophil counts to the baseline values.
-
Grade any decreases using the CTCAE v5.0 criteria (Table 1).
-
-
Monitoring for Neurological Toxicities
-
Objective: To detect and assess the severity of encephalopathy.
-
Methodology:
-
Baseline Assessment: Before initiating treatment, conduct a baseline neurological assessment. In clinical settings, this included cognitive assessments like the MoCA.[11]
-
On-study Monitoring:
-
Clinical Observation: Regularly observe experimental subjects for any changes in behavior, consciousness, or cognitive function.
-
Scheduled Assessments: At regular intervals (e.g., at the beginning of each treatment cycle), perform a focused neurological examination. In clinical trials, cognitive assessments were repeated at specified time points.[11]
-
-
Action upon Observation:
-
If any signs of encephalopathy are observed, a comprehensive neurological evaluation should be performed immediately.
-
Treatment with this compound should be suspended pending investigation.
-
-
V. Visualizations
Caption: Mechanism of this compound-induced thrombocytopenia.
Caption: Postulated mechanism of this compound-induced encephalopathy.
Caption: Workflow for monitoring hematological toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of this compound in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epigenetic regulation of megakaryopoiesis and platelet formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic regulation of megakaryopoiesis and platelet formation | Haematologica [haematologica.org]
- 7. GFI1B and LSD1 repress myeloid traits during megakaryocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insight into LSD1 function in human cortical neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Histone Demethylase LSD1/KDM1a in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 gene linked to Alzheimer’s and frontotemporal dementia - Alzheimer's Research UK [alzheimersresearchuk.org]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: GSK2879552 and Hematological Toxicities
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for GSK2879552-induced thrombocytopenia and neutropenia. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the known potential for this compound to cause thrombocytopenia and neutropenia?
A1: Clinical and preclinical studies have demonstrated that this compound, a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), can induce hematological toxicities, primarily thrombocytopenia and to a lesser extent, neutropenia. In a Phase I study involving patients with relapsed/refractory small cell lung cancer (SCLC), treatment-related thrombocytopenia was the most common adverse event, occurring in 41% of patients.[1][2] Another Phase I trial in patients with relapsed/refractory acute myeloid leukemia (AML) reported febrile neutropenia as the most frequent adverse event (54%), with 20% of patients experiencing thrombocytopenia, a majority of which were Grade 4.[3][4] Preclinical toxicology studies in rats also identified dose-dependent, reversible thrombocytopenia and neutropenia.
Q2: What is the underlying mechanism of this compound-induced thrombocytopenia and neutropenia?
A2: this compound functions by inhibiting LSD1, an enzyme crucial for regulating the differentiation of hematopoietic stem and progenitor cells (HSPCs). LSD1 forms complexes with key transcription factors, including Growth Factor Independence 1 (GFI1) and GFI1B, which are essential for the maturation of granulocytes and megakaryocytes, respectively. By inhibiting LSD1, this compound disrupts the repressive function of these transcription factor complexes. This leads to an impaired ability of HSPCs to differentiate into mature platelets and neutrophils, resulting in thrombocytopenia and neutropenia. The inhibition of LSD1 essentially creates a differentiation block in the hematopoietic lineage.
Q3: What preclinical assays can be used to assess the risk of this compound-induced thrombocytopenia and neutropenia?
A3: In vitro differentiation assays using primary human hematopoietic progenitor cells (e.g., CD34+ cells) are highly valuable for evaluating the impact of this compound on megakaryopoiesis (platelet formation) and granulopoiesis (neutrophil formation). These assays allow for the direct assessment of the compound's effect on the proliferation and maturation of megakaryocyte and neutrophil precursor cells. Key endpoints to measure include the number of mature megakaryocytes (CD41a+/CD42b+) and neutrophils (CD11b+/CD15+), as well as colony-forming unit (CFU) assays.
Q4: How should thrombocytopenia and neutropenia be monitored in clinical trials of this compound?
A4: Frequent and regular monitoring of complete blood counts (CBCs) with differentials is critical throughout the treatment period. Platelet and absolute neutrophil counts (ANC) should be closely tracked. The Common Terminology Criteria for Adverse Events (CTCAE) should be used for grading the severity of thrombocytopenia and neutropenia. Dose modifications, including dose interruptions or reductions, may be necessary based on the grade and duration of these hematological toxicities, as outlined in the clinical trial protocol.
Data Summary
Table 1: Incidence of Treatment-Related Thrombocytopenia and Neutropenia in Phase I Clinical Trials of this compound
| Adverse Event | Patient Population | Number of Patients | Incidence Rate | Grade |
| Thrombocytopenia | Relapsed/Refractory SCLC | 12 of 29 | 41% | Not specified in detail |
| Thrombocytopenia | Relapsed/Refractory AML | 8 of 41 | 20% | 7 of 9 events were Grade 4 |
| Febrile Neutropenia | Relapsed/Refractory AML | 22 of 41 | 54% | Not specified in detail |
Data compiled from publicly available clinical trial information.[1][2][3][4]
Troubleshooting Guides
Guide 1: Investigating Decreased Megakaryocyte Differentiation in In Vitro Assays
Issue: A significant reduction in the number of mature megakaryocytes (CD41a+/CD42b+) is observed following treatment with this compound compared to vehicle control.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| On-target effect of this compound | Titrate the concentration of this compound to establish a dose-response curve. | A dose-dependent decrease in megakaryocyte differentiation will confirm the on-target effect. |
| Suboptimal cell culture conditions | Ensure the quality and viability of CD34+ progenitor cells. Optimize cytokine concentrations (e.g., TPO, SCF, IL-6). | Improved differentiation in the vehicle control group. |
| Issues with flow cytometry analysis | Verify antibody staining protocols and flow cytometer settings. Use appropriate compensation controls. | Accurate and reproducible quantification of megakaryocyte populations. |
| Cytotoxicity at high concentrations | Perform a cell viability assay (e.g., trypan blue exclusion, Annexin V/PI staining) in parallel. | Distinguish between a block in differentiation and overt cytotoxicity. |
Guide 2: Investigating Decreased Neutrophil Differentiation in In Vitro Assays
Issue: A significant reduction in the number of mature neutrophils (e.g., CD11b+/CD15+) is observed following treatment with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| On-target effect of this compound | Perform a dose-response experiment with this compound. | A clear dose-dependent inhibition of neutrophil differentiation. |
| Inadequate cytokine stimulation | Confirm the bioactivity of cytokines used for differentiation (e.g., G-CSF, GM-CSF, IL-3). | Robust neutrophil differentiation in the vehicle control. |
| Incorrect timing of analysis | Analyze cells at multiple time points during the differentiation protocol (e.g., day 7, 10, 14). | Identify if this compound causes a delay or a complete block in maturation. |
| Cell line or donor variability | Test this compound on hematopoietic progenitors from multiple donors or different cell lines. | Determine the consistency of the inhibitory effect across different genetic backgrounds. |
Experimental Protocols
Key Experiment: In Vitro Megakaryocyte Differentiation from Human CD34+ Cells
-
Isolation of CD34+ Cells: Isolate CD34+ hematopoietic progenitor cells from human cord blood, bone marrow, or mobilized peripheral blood using immunomagnetic bead selection.
-
Cell Culture: Culture the isolated CD34+ cells in a serum-free medium supplemented with appropriate cytokines to induce megakaryocytic differentiation. A typical cytokine cocktail includes thrombopoietin (TPO), stem cell factor (SCF), and interleukin-6 (IL-6).
-
This compound Treatment: On day 0 of culture, add this compound at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.
-
Analysis:
-
Flow Cytometry: At the end of the culture period, harvest the cells and stain with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b. Analyze the percentage of mature megakaryocytes using a flow cytometer.
-
Morphology: Prepare cytospins of the cultured cells and perform May-Grünwald-Giemsa staining to visually assess megakaryocyte morphology and maturation.
-
Ploidy Analysis: Analyze the DNA content of the CD41a+ population by flow cytometry after staining with a fluorescent DNA dye (e.g., propidium iodide) to assess endomitosis, a hallmark of megakaryocyte maturation.
-
Key Experiment: In Vitro Neutrophil Differentiation from Human Hematopoietic Progenitor Cells
-
Progenitor Cell Source: Utilize human CD34+ cells or a suitable hematopoietic progenitor cell line.
-
Differentiation Medium: Culture the cells in a medium containing a cocktail of cytokines that promote granulocytic differentiation, such as granulocyte colony-stimulating factor (G-CSF), granulocyte-macrophage colony-stimulating factor (GM-CSF), and interleukin-3 (IL-3).
-
Compound Treatment: Introduce this compound at a range of concentrations at the initiation of the culture, alongside a vehicle control.
-
Culture Duration: Maintain the cultures for 14-21 days to allow for the differentiation into mature neutrophils.
-
Assessment of Differentiation:
-
Flow Cytometry: Harvest the cells at various time points and stain with antibodies against neutrophil markers like CD11b, CD15, and CD16. Quantify the percentage of mature neutrophils.
-
Functional Assays: Evaluate the functionality of the differentiated neutrophils through assays such as phagocytosis assays (e.g., using fluorescently labeled bacteria or beads) or oxidative burst assays (e.g., using dihydrorhodamine 123).
-
Morphological Analysis: Perform cytospins and Wright-Giemsa staining to observe the characteristic multi-lobed nuclei of mature neutrophils.
-
Visualizations
Caption: LSD1/GFI1B complex in megakaryopoiesis and this compound inhibition.
References
Validation & Comparative
A Head-to-Head Comparison of LSD1 Inhibitors: GSK2879552 Versus ORY-1001 in AML and SCLC Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent lysine-specific demethylase 1 (LSD1) inhibitors, GSK2879552 and ORY-1001 (iadademstat), focusing on their preclinical performance in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC) models. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these therapeutic candidates.
Executive Summary
Both this compound and ORY-1001 are potent inhibitors of LSD1, an epigenetic enzyme implicated in the pathogenesis of various cancers, including AML and SCLC.[1] While both compounds have demonstrated preclinical activity in these models, their development trajectories have diverged significantly. This compound, an irreversible inhibitor, showed preclinical promise but was discontinued in clinical trials for AML and SCLC due to an unfavorable risk-benefit profile.[1] In contrast, ORY-1001, a covalent inhibitor, has shown promising results in clinical trials, particularly in combination therapies, and continues to be actively developed.[2] This guide will delve into the preclinical data that formed the basis for these clinical paths.
Mechanism of Action: Targeting the LSD1/CoREST Complex
LSD1, in complex with the Co-repressor for Element-1-Silencing Transcription factor (CoREST), functions as a histone demethylase, primarily removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This enzymatic activity leads to the repression of target genes involved in differentiation. In certain cancers like AML and SCLC, the aberrant activity of the LSD1/CoREST complex contributes to a block in cellular differentiation, promoting uncontrolled proliferation.
Both this compound and ORY-1001 are designed to inhibit the catalytic activity of LSD1. By blocking LSD1, these inhibitors aim to restore the expression of differentiation-associated genes, thereby halting cancer cell growth and promoting a more mature, less malignant phenotype.[2][3]
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Leukemic Effects of GSK2879552 and All-Trans Retinoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic anti-leukemic effects of the LSD1 inhibitor, GSK2879552, and all-trans retinoic acid (ATRA). The combination has demonstrated significant potential in overcoming resistance to ATRA in non-APL acute myeloid leukemia (AML) by inducing differentiation and promoting apoptosis. This document summarizes key experimental findings, details the underlying mechanisms, and provides standardized protocols for reproducing and building upon this research.
Mechanism of Synergistic Action
This compound is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme often overexpressed in cancer cells that suppresses the expression of tumor-suppressor genes by demethylating histone H3 at lysine 4 (H3K4).[1] By inhibiting LSD1, this compound increases H3K4 methylation, leading to the expression of genes associated with myeloid differentiation.[2]
All-trans retinoic acid (ATRA), a derivative of vitamin A, is a well-established differentiation agent used in the treatment of acute promyelocytic leukemia (APL).[3] ATRA functions by binding to retinoic acid receptors (RARs), which then modulate the transcription of genes involved in cell differentiation, proliferation, and apoptosis.[4][5]
The synergistic effect of combining this compound and ATRA stems from an epigenetic reprogramming of cancer cells. LSD1 inhibition by this compound appears to "unlock" the therapeutic potential of ATRA in non-APL AML cells, sensitizing them to its differentiation-inducing effects.[2] This combination leads to a more profound and sustained anti-leukemic response than either agent alone.
Quantitative Analysis of Synergistic Effects
The combination of this compound and ATRA has been shown to be more effective than either agent alone in inhibiting cell growth, inducing differentiation, and promoting apoptosis in various AML cell lines.
Cell Proliferation Inhibition
The synergistic inhibition of cell proliferation is demonstrated by a decrease in the IC50 values for this compound in the presence of ATRA.
| Cell Line | This compound IC50 (nM) - Day 4 | This compound + 100 nM ATRA IC50 (nM) - Day 4 |
| MOLM-13 | ~50 | <10 |
| OCI-AML3 | ~200 | ~50 |
| MV-4-11 | ~100 | ~20 |
| THP-1 | ~30 | <10 |
| SIG-M5 | ~100 | ~30 |
| HL-60 | ~200 | ~50 |
| Kasumi-1 | ~1000 | ~200 |
Table 1: Comparative IC50 values of this compound with and without ATRA in AML cell lines. Data compiled from published dose-response curves.[6]
Induction of Myeloid Differentiation
The synergistic induction of differentiation is evidenced by the increased expression of the myeloid cell surface marker CD11b.
| Cell Line | Treatment (48 hours) | % CD11b Positive Cells |
| MOLM-13 | DMSO (Control) | <5% |
| 1000 nM this compound | ~20% | |
| 100 nM ATRA | ~10% | |
| 1000 nM this compound + 100 nM ATRA | >60% | |
| OCI-AML3 | DMSO (Control) | <5% |
| 1000 nM this compound | ~15% | |
| 100 nM ATRA | ~5% | |
| 1000 nM this compound + 100 nM ATRA | >40% |
Table 2: Synergistic increase in CD11b expression in AML cell lines. Data is representative of flow cytometry results.[6]
Promotion of Apoptosis
The combination of this compound and ATRA leads to a significant increase in apoptosis, as measured by caspase-3/7 activity.
| Cell Line | Treatment | Fold Caspase 3/7 Induction (vs. Control) |
| MOLM-13 | 1000 nM this compound | ~2-fold |
| 100 nM ATRA | ~1.5-fold | |
| 1000 nM this compound + 100 nM ATRA | >10-fold | |
| OCI-AML3 | 1000 nM this compound | ~1.5-fold |
| 100 nM ATRA | ~1-fold | |
| 1000 nM this compound + 100 nM ATRA | >8-fold |
Table 3: Synergistic activation of caspase-3/7 in AML cell lines. Data represents peak caspase induction.[6]
Furthermore, in MOLM-13 cells, the combination treatment resulted in a negative Growth Death Index (GDI), indicating a cytotoxic effect, which was not observed with either agent alone.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating: Seed AML cell lines (e.g., MOLM-13, OCI-AML3) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: Add this compound and/or ATRA to the desired final concentrations. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for 4 to 6 days at 37°C in a humidified 5% CO2 incubator.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Lysis: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Shaking: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Flow Cytometry for CD11b Expression
-
Cell Treatment: Treat AML cells with this compound and/or ATRA for 48 hours.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample and wash with PBS.
-
Staining: Resuspend cells in 100 µL of FACS buffer (PBS with 2% FBS) and add a PE-conjugated anti-human CD11b antibody. Incubate for 30 minutes at 4°C in the dark. An isotype control should be used to set the gates.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the percentage of CD11b-positive cells using appropriate software.
Apoptosis Assay (Caspase-Glo® 3/7)
-
Cell Plating: Plate AML cells in white-walled 96-well plates as described for the viability assay.
-
Drug Treatment: Treat cells with the compounds for the desired duration (peak caspase activation may vary between cell lines, e.g., 4 days for MOLM-13).
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mixing: Gently mix the contents on a plate shaker for 30 seconds.
-
Incubation: Incubate at room temperature for 1 hour to allow for cell lysis and signal generation.
-
Measurement: Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
Conclusion
The combination of this compound and ATRA demonstrates a potent synergistic anti-leukemic effect in preclinical models of AML. This synergy is driven by the epigenetic modulation of differentiation pathways by this compound, which sensitizes AML cells to the therapeutic effects of ATRA. The presented data and protocols provide a solid foundation for further investigation into this promising combination therapy. Clinical studies are underway to validate these findings in patients with AML.[7]
References
- 1. ulab360.com [ulab360.com]
- 2. Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 5. haematologica.org [haematologica.org]
- 6. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
The Epigenetic-Immunotherapy Alliance: A Comparative Guide to GSK2879552 in Combination with Immunotherapy for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
The intersection of epigenetics and immuno-oncology presents a promising frontier in the fight against solid tumors. The rationale for combining epigenetic modulators with immunotherapy is to remodel the tumor microenvironment, transforming immunologically "cold" tumors into "hot" tumors that are more susceptible to immune checkpoint blockade. This guide provides a comparative analysis of GSK2879552, a potent and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), in combination with immunotherapy for the treatment of solid tumors. We will objectively compare its performance with other LSD1 inhibitors in similar combinations, supported by available preclinical and clinical data.
Mechanism of Action: How LSD1 Inhibition Synergizes with Immunotherapy
This compound functions by irreversibly inhibiting LSD1, a key enzyme responsible for the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] The overexpression of LSD1 in various cancers is associated with poor prognosis and an immunosuppressive tumor microenvironment.[2] By inhibiting LSD1, this compound and other similar agents can potentiate anti-tumor immunity through several key mechanisms:
-
Enhanced Tumor Immunogenicity: LSD1 inhibition leads to the upregulation of endogenous retroviral elements (ERVs) and other repetitive elements, which can trigger a viral mimicry response and the production of type I interferons. This, in turn, enhances the presentation of tumor antigens on MHC class I molecules, making cancer cells more visible to the immune system.[3][4]
-
Increased T-Cell Infiltration and Activation: LSD1 inhibitors have been shown to increase the expression of chemokines such as CXCL9 and CXCL10 within the tumor microenvironment.[5] These chemokines are crucial for recruiting cytotoxic CD8+ T cells to the tumor site.
-
Modulation of the Tumor Microenvironment: LSD1 inhibition can reprogram the tumor microenvironment by reducing the population of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), while promoting the activity of anti-tumor immune cells.
-
Upregulation of PD-L1 Expression: Interestingly, some studies have shown that LSD1 inhibition can increase the expression of PD-L1 on tumor cells.[5] While seemingly counterintuitive, this may render the tumors more susceptible to anti-PD-1/PD-L1 checkpoint inhibitors, creating a synergistic therapeutic opportunity.
Preclinical Performance of this compound in Combination with Immunotherapy
Preclinical studies have provided a strong rationale for combining this compound with immune checkpoint inhibitors. In a gastric cancer model, the combination of this compound with a PD-1/PD-L1 blocker resulted in synergistic inhibition of tumor growth and a significant increase in the activation of CD8+ T cells in the spleen.
While direct comparative preclinical studies are limited, the available data suggests that this compound's performance is in line with other LSD1 inhibitors when combined with immunotherapy.
Comparative Landscape of LSD1 Inhibitors in Combination with Immunotherapy
Several other LSD1 inhibitors are currently in preclinical and clinical development, with many being explored in combination with immunotherapy for solid tumors. The table below summarizes key characteristics and available data for this compound and its alternatives.
| Feature | This compound | Iadademstat (ORY-1001) | Bomedemstat (IMG-7289) | Pulrodemstat (CC-90011) |
| Mechanism of Action | Irreversible LSD1 inhibitor | Irreversible LSD1 inhibitor | Irreversible LSD1 inhibitor | Reversible LSD1 inhibitor |
| Selected Preclinical Combination Data (Solid Tumors) | Gastric Cancer: Synergistic tumor growth inhibition and increased CD8+ T cell activation with anti-PD-1/PD-L1. | Cervical Cancer: Enhanced efficacy of anti-CD47/PD-L1 therapy.[6] Melanoma & SCLC: Proposed as a valid therapeutic approach.[7] | SCLC: Potentiated responses to PD-1 inhibition with increased CD8+ T cell infiltration.[8] | Preclinical data in solid tumors with immunotherapy is less reported in the public domain. |
| Selected Clinical Trial Information (Combination with Immunotherapy) | A study in SCLC was terminated due to an unfavorable risk-benefit profile as monotherapy.[9] No prominent clinical trial data in combination with immunotherapy for solid tumors is currently available. | A Phase I/II trial in combination with immune checkpoint inhibitors in first-line small cell lung cancer (SCLC) has received FDA clearance. | A new clinical trial to combine bomedemstat with standard of care PD-1 axis inhibition in SCLC is supported by preclinical data.[8] | A Phase 1 study in advanced solid tumors and non-Hodgkin lymphoma has been completed.[10] |
Experimental Protocols
This section outlines the general methodologies used in preclinical studies to evaluate the combination of LSD1 inhibitors and immunotherapy.
Syngeneic Mouse Tumor Models
-
Objective: To evaluate the in vivo efficacy of the combination therapy in an immunocompetent host.
-
Protocol:
-
Appropriate cancer cell lines (e.g., B16 melanoma, MC38 colon carcinoma, or a model relevant to the specific solid tumor) are cultured.
-
6-8 week old immunocompetent mice (e.g., C57BL/6) are subcutaneously injected with a specified number of cancer cells.[3]
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a predetermined size, mice are randomized into treatment groups: vehicle control, LSD1 inhibitor alone, immunotherapy agent (e.g., anti-PD-1 antibody) alone, and the combination of the LSD1 inhibitor and immunotherapy.
-
Treatments are administered according to a predefined schedule and dosage.
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Immunohistochemistry (IHC) for Immune Cell Infiltration
-
Objective: To visualize and quantify the infiltration of immune cells into the tumor microenvironment.
-
Protocol:
-
Tumor tissues are fixed in formalin and embedded in paraffin.
-
4-5 µm sections are cut and mounted on slides.
-
Slides are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate buffer.
-
Sections are incubated with primary antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, FoxP3 for regulatory T cells) and PD-L1.[11]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate to visualize the staining.
-
Slides are counterstained with hematoxylin.
-
Stained slides are imaged, and the density of positive cells in different tumor regions is quantified using image analysis software.
-
Flow Cytometry for Immune Cell Profiling
-
Objective: To perform a detailed quantitative analysis of immune cell populations within the tumor and lymphoid organs.
-
Protocol:
-
Tumors are mechanically and enzymatically dissociated into single-cell suspensions.[12]
-
Spleens and lymph nodes can also be processed to obtain single-cell suspensions.
-
Red blood cells are lysed using a lysis buffer.
-
Cells are stained with a cocktail of fluorescently labeled antibodies against various cell surface and intracellular markers to identify different immune cell subsets (e.g., CD45, CD3, CD4, CD8, Granzyme B, Ki-67).[13]
-
Stained cells are acquired on a flow cytometer.
-
Data is analyzed using specialized software to quantify the percentage and absolute numbers of different immune cell populations.
-
Visualizing the Pathway and Experimental Workflow
Caption: this compound enhances anti-tumor immunity by inhibiting LSD1.
Caption: Workflow for preclinical assessment of LSD1i and immunotherapy.
Conclusion
This compound, in concert with other LSD1 inhibitors, holds significant promise for enhancing the efficacy of immunotherapy in solid tumors. The strong preclinical rationale, centered on converting immunologically "cold" tumors to "hot," is compelling. While direct comparative clinical data is still emerging, the collective evidence suggests that the combination of LSD1 inhibition and immune checkpoint blockade is a promising therapeutic strategy that warrants further investigation. The choice of a specific LSD1 inhibitor for future clinical development will likely depend on its unique pharmacological properties, safety profile, and efficacy in specific tumor types. Continued research, including well-designed clinical trials with comprehensive biomarker analysis, will be crucial to fully realize the potential of this epigenetic-immunotherapy alliance.
References
- 1. Inhibition of LSD1 attenuates oral cancer development and promotes therapeutic efficacy of immune checkpoint blockade and Yap/Taz inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting LSD1 in tumor immunotherapy: rationale, challenges and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Inhibition Induces MHC-I and Dendritic Cell Activation to Promote Antitumor Immunity in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LSD1 silencing contributes to enhanced efficacy of anti-CD47/PD-L1 immunotherapy in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of LSD1 with bomedemstat sensitizes small cell lung cancer to immune checkpoint blockade and T cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small cell lung cancer may respond to combination of immunotherapy and DNA damage repair inhibitors | MD Anderson Cancer Center [mdanderson.org]
- 10. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for simultaneous analysis of peripheral and intratumoral lymphocyte function by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of GSK2879552 and tranylcypromine
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of enzyme inhibitors, both GSK2879552 and tranylcypromine have emerged as significant molecules, albeit for distinct therapeutic applications. This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), investigated for its potential in oncology. Tranylcypromine, a long-standing pharmaceutical, is a non-selective Monoamine Oxidase (MAO) inhibitor primarily used as an antidepressant. Interestingly, tranylcypromine also exhibits inhibitory activity against LSD1, creating a point of comparison between these two compounds. This guide provides a detailed, data-driven comparison of this compound and tranylcypromine, focusing on their biochemical potency, selectivity, and clinical profiles.
Mechanism of Action and Signaling Pathways
This compound is an orally available, irreversible inhibitor of LSD1, a key enzyme in epigenetic regulation.[1] LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to the suppression of target gene expression.[2] By inhibiting LSD1, this compound enhances H3K4 methylation, which in turn increases the expression of tumor-suppressor genes, potentially inhibiting the growth of cancer cells where LSD1 is overexpressed.[1][3]
Tranylcypromine acts as a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[4][5] These enzymes are crucial for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[6][7] By inhibiting MAO, tranylcypromine increases the levels of these neurotransmitters, which is believed to be the basis for its antidepressant effects.[7][8] Notably, tranylcypromine also inhibits LSD1, although with less potency than its effect on MAOs.[4][5]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro potency of this compound and tranylcypromine against their primary targets.
| Compound | Target | IC50 | Reference |
| This compound | LSD1 | 24 nM | [9] |
| MAO-A | >200 µM | [10] | |
| MAO-B | >200 µM | [10] | |
| Tranylcypromine | LSD1 | < 2 µM | [5] |
| MAO-A | 2.3 µM | [8] | |
| MAO-B | 0.95 µM | [8] |
As the data indicates, this compound is a highly potent and selective inhibitor of LSD1, with significantly weaker activity against MAO enzymes.[10] In contrast, tranylcypromine is a more potent inhibitor of MAO-A and MAO-B than LSD1.[5][8]
Experimental Protocols
The determination of the inhibitory activity of these compounds typically involves in vitro enzyme inhibition assays.
LSD1 Inhibition Assay
A common method to measure LSD1 activity and its inhibition is the horseradish peroxidase (HRP)-coupled assay.
Protocol:
-
Recombinant human LSD1 enzyme is incubated with a di-methylated histone H3 lysine 4 (H3K4me2) peptide substrate in the presence of varying concentrations of the inhibitor (this compound or tranylcypromine).
-
The demethylation reaction by LSD1 produces hydrogen peroxide (H₂O₂).
-
Horseradish peroxidase (HRP) and a fluorescent probe (e.g., Amplex Red) are added to the reaction.
-
HRP utilizes the generated H₂O₂ to oxidize the probe, resulting in a fluorescent product.
-
The fluorescence intensity is measured using a microplate reader, which is proportional to the LSD1 activity.
-
The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
MAO Inhibition Assay
The inhibitory activity against MAO-A and MAO-B can be determined using a similar fluorometric assay.
Protocol:
-
Recombinant human MAO-A or MAO-B enzymes are incubated with a suitable substrate (e.g., kynuramine) and varying concentrations of the inhibitor.
-
The oxidative deamination of the substrate by MAO produces hydrogen peroxide (H₂O₂).
-
Similar to the LSD1 assay, HRP and a fluorescent probe are used to detect the generated H₂O₂.
-
The fluorescence intensity, which is inversely proportional to the degree of MAO inhibition, is measured.
-
IC50 values are determined from the resulting dose-response curves.
Clinical and Preclinical Findings
This compound
This compound has been evaluated in Phase I clinical trials for the treatment of relapsed or refractory small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[11][12][13] Preclinical studies demonstrated its ability to inhibit the proliferation of SCLC and AML cell lines and to induce differentiation in AML cells.[14][15] In xenograft models, this compound showed tumor growth inhibition.[16]
However, the clinical development of this compound was terminated due to an unfavorable risk-benefit profile.[12][14] In the SCLC trial, while demonstrating favorable pharmacokinetic properties, the drug showed poor disease control and a high rate of adverse events.[12][14] Common treatment-related adverse events included thrombocytopenia, and serious adverse events like encephalopathy were reported.[12] Similarly, in the AML and myelodysplastic syndromes (MDS) trials, no significant clinical benefit was observed, and treatment was associated with toxicity, including hemorrhage and thrombocytopenia.[11][17]
Tranylcypromine
Tranylcypromine is an FDA-approved medication for major depressive disorder, particularly for patients who have not responded to other antidepressants.[18][19] Its efficacy in treating depression has been established in numerous clinical trials.[10][20][21][22]
The use of tranylcypromine is associated with a significant number of adverse effects and drug interactions. Common side effects include dizziness, dry mouth, insomnia, and confusion.[4] More serious risks include hypertensive crisis, which can be triggered by the ingestion of tyramine-rich foods, and serotonin syndrome when combined with other serotonergic drugs.[17][18][23] Due to these risks, patients on tranylcypromine require careful dietary and medication management.[8][19]
Summary of Comparative Profiles
| Feature | This compound | Tranylcypromine |
| Primary Target | LSD1 | MAO-A and MAO-B |
| Therapeutic Area | Investigational (Oncology) | Psychiatry (Antidepressant) |
| LSD1 Potency (IC50) | 24 nM | < 2 µM |
| MAO-A Potency (IC50) | >200 µM | 2.3 µM |
| MAO-B Potency (IC50) | >200 µM | 0.95 µM |
| Selectivity | Highly selective for LSD1 | Non-selective for MAO-A/B; also inhibits LSD1 |
| Clinical Status | Development terminated | Approved and marketed |
| Key Adverse Events | Thrombocytopenia, encephalopathy, hemorrhage | Hypertensive crisis, serotonin syndrome, dizziness, insomnia |
Conclusion
This compound and tranylcypromine, while both being irreversible enzyme inhibitors and sharing an inhibitory effect on LSD1, have vastly different pharmacological profiles and clinical applications. This compound was specifically designed as a potent and highly selective LSD1 inhibitor for the treatment of cancer. Despite promising preclinical data, its clinical development was halted due to a lack of efficacy and significant toxicity.
Tranylcypromine, on the other hand, is a well-established, non-selective MAO inhibitor used for the treatment of depression. Its inhibitory effect on LSD1 is a secondary characteristic and is significantly less potent than its primary MAO-inhibiting activity. The clinical utility of tranylcypromine is limited by its significant side effect profile and the need for strict dietary and medication restrictions.
For researchers in drug development, the comparison of these two molecules highlights the importance of target selectivity in achieving a favorable therapeutic index. While tranylcypromine's broad activity is beneficial for its antidepressant effect, it also contributes to its significant side effects. The development of this compound exemplifies a targeted approach, which, in this case, did not translate into a successful clinical outcome, underscoring the complexities of translating in vitro potency to in vivo efficacy and safety. Future research on LSD1 inhibitors will likely focus on improving the therapeutic window and identifying patient populations most likely to benefit from this targeted epigenetic therapy.
References
- 1. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. epigentek.com [epigentek.com]
- 5. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 9. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. tandfonline.com [tandfonline.com]
- 18. 3.6. MAO Inhibition Assay [bio-protocol.org]
- 19. EpiQuik Histone Demethylase LSD1 Inhibitor Screening Assay Core Kit | EpigenTek [epigentek.com]
- 20. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 21. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
Validating Biomarkers for Predicting Sensitivity to the LSD1 Inhibitor GSK2879552: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of validated and investigational biomarkers for predicting sensitivity to the lysine-specific demethylase 1 (LSD1) inhibitor, GSK2879552. This document summarizes key experimental data, details relevant protocols, and presents a comparative overview with alternative LSD1 inhibitors, aiding in the strategic design of preclinical and clinical studies.
This compound is an orally available, irreversible inhibitor of Lysine Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers and a key regulator of gene expression.[1][2] Inhibition of LSD1 by this compound leads to an increase in histone H3 lysine 4 (H3K4) methylation, which in turn activates tumor suppressor genes and induces differentiation in cancer cells.[2] Despite its promising mechanism, clinical trials of this compound in small-cell lung cancer (SCLC) and acute myeloid leukemia (AML) were terminated due to an unfavorable risk-benefit profile, highlighting the critical need for predictive biomarkers to identify patient populations most likely to respond.[2]
This guide focuses on two primary cancer types where this compound has been investigated: Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).
Biomarkers for this compound Sensitivity in Small Cell Lung Cancer (SCLC)
Two key biomarker strategies have emerged for predicting sensitivity to this compound in SCLC: a DNA hypomethylation signature and the expression of neuroendocrine versus mesenchymal markers.
DNA Hypomethylation Signature
A pivotal study identified a specific DNA hypomethylation signature that predicts sensitivity to this compound in SCLC cell lines and patient-derived xenografts (PDXs).[1][3][4] SCLC models exhibiting this signature demonstrated significant growth inhibition in response to the drug.[1]
Table 1: Preclinical SCLC Models and this compound Sensitivity Based on DNA Methylation Status
| SCLC Model | DNA Methylation Status | Response to this compound |
| Cell Lines | ||
| NCI-H526 | Hypomethylated Signature | Sensitive |
| NCI-H1417 | Hypomethylated Signature | Sensitive |
| NCI-H69 | Not Hypomethylated | Resistant |
| NCI-H82 | Not Hypomethylated | Resistant |
| PDX Models | ||
| LXFS 659 | Hypomethylated Signature | Sensitive |
| LXFS 538 | Not Hypomethylated | Resistant |
This table summarizes representative data from preclinical studies. The specific set of probes for the DNA hypomethylation signature can be found in the GEO database under accession number GSE66295.
Neuroendocrine vs. Mesenchymal Phenotype
SCLC is a heterogeneous disease with distinct molecular subtypes. Sensitivity to LSD1 inhibitors, including this compound, has been strongly correlated with the tumor's differentiation state. SCLC with a high neuroendocrine (NE) phenotype are generally sensitive, while those with a mesenchymal-like (ML) phenotype tend to be resistant.[5]
Table 2: Key Markers for SCLC Subtype and LSD1 Inhibitor Sensitivity
| Phenotype | Key Markers | Predicted Sensitivity to LSD1 Inhibitors |
| Neuroendocrine (NE) | High expression of ASCL1, NEUROD1, INSM1, CD56 | Sensitive |
| Mesenchymal-like (ML) | High expression of Vimentin, ZEB1; Low expression of E-Cadherin | Resistant |
ASCL1, NEUROD1, and INSM1 are transcription factors crucial for neuroendocrine differentiation. CD56 is a cell surface marker also associated with the NE phenotype. Vimentin and ZEB1 are markers of the epithelial-to-mesenchymal transition (EMT), a hallmark of the mesenchymal phenotype.
Biomarkers for this compound Sensitivity in Acute Myeloid Leukemia (AML)
In AML, the primary biomarkers for this compound activity are downstream indicators of target engagement and cellular differentiation.
Upregulation of Myeloid Differentiation Markers
Inhibition of LSD1 by this compound in AML cells leads to the induction of myeloid differentiation. This is characterized by the increased expression of the cell surface markers CD11b and CD86.[2][5] The upregulation of these markers serves as a robust pharmacodynamic biomarker, confirming that the drug is hitting its target and eliciting a biological response.[2][5]
Table 3: Induction of Differentiation Markers in AML Cell Lines by this compound
| AML Cell Line | Treatment | % Increase in CD11b+ cells | % Increase in CD86+ cells |
| MOLM-13 | This compound (1 µM) | Significant increase | Significant increase |
| THP-1 | This compound (1 µM) | Significant increase | Significant increase |
| OCI-AML3 | This compound (1 µM) | Moderate increase | Moderate increase |
Data represents a summary of findings from in vitro studies. The magnitude of induction can vary between cell lines.
Comparative Analysis with Alternative LSD1 Inhibitors
Several other LSD1 inhibitors have been developed and are in various stages of clinical investigation. A direct, head-to-head comparison of these inhibitors in biomarker-defined models is crucial for understanding their relative efficacy. While comprehensive comparative data is still emerging, some initial findings are available.
Table 4: Comparison of this compound with Other LSD1 Inhibitors
| Inhibitor | Mechanism | Key Investigated Cancers | Reported Biomarker Associations |
| This compound | Irreversible | SCLC, AML | DNA hypomethylation (SCLC), NE phenotype (SCLC), CD11b/CD86 upregulation (AML) |
| ORY-1001 (Iadademstat) | Irreversible | SCLC, AML | NOTCH pathway activation (SCLC) |
| INCB059872 | Irreversible | Myelofibrosis, AML | Not specified in publicly available data |
| CC-90011 (Pulrodemstat) | Reversible | AML, MDS | Not specified in publicly available data |
| IMG-7289 (Bomedemstat) | Irreversible | Myelofibrosis, Essential Thrombocythemia | Not specified in publicly available data |
This table provides a high-level comparison. The clinical development and biomarker strategies for these agents are continuously evolving.
It is noteworthy that a study on the LSD1 inhibitor ORY-1001 in SCLC patient-derived xenograft models demonstrated that sensitivity was linked to the activation of the NOTCH pathway, which subsequently suppressed the key neuroendocrine transcription factor ASCL1. While this provides a different mechanistic viewpoint, it still underscores the importance of the neuroendocrine lineage in determining the response to LSD1 inhibition. A direct comparison of this compound and ORY-1001 in SCLC models stratified by both the DNA hypomethylation signature and NOTCH pathway activation status would be highly informative.
Experimental Protocols
Detailed methodologies are essential for the validation and application of these biomarkers in a research setting.
DNA Methylation Analysis by Pyrosequencing (for SCLC)
This protocol outlines the general steps for quantifying DNA methylation at specific CpG sites within the identified predictive signature.
-
Genomic DNA Isolation: Extract high-quality genomic DNA from SCLC cell lines or tumor tissue using a standard commercial kit.
-
Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target regions of interest using biotinylated primers specific to the bisulfite-converted DNA.
-
Pyrosequencing: Perform pyrosequencing using a PyroMark system. The dispensation order of nucleotides is programmed to interrogate the CpG sites of interest.
-
Data Analysis: The methylation percentage at each CpG site is quantified using the PyroMark Q-CpG software, which calculates the ratio of C to T incorporation.
Immunohistochemistry (IHC) for Neuroendocrine Markers (for SCLC)
This protocol provides a general framework for assessing the protein expression of neuroendocrine markers in SCLC tumor tissue.
-
Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-µm thick sections and mount on charged slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a protein block solution.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against ASCL1, CD56, or INSM1 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a DAB substrate-chromogen system.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Scoring: Evaluate the percentage of positive tumor cells and the staining intensity.
Flow Cytometry for CD11b and CD86 (for AML)
This protocol describes the method for quantifying the expression of myeloid differentiation markers on the surface of AML cells.
-
Cell Preparation: Harvest AML cells and wash with PBS containing 2% FBS.
-
Staining: Resuspend cells in staining buffer and incubate with fluorescently-conjugated antibodies against CD11b and CD86 for 30 minutes on ice in the dark. Include an isotype control for each antibody.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in a suitable buffer and acquire data on a flow cytometer. Collect a minimum of 10,000 events for each sample.
-
Gating and Analysis: Gate on the live, single-cell population. Determine the percentage of CD11b and CD86 positive cells based on the isotype control.
Visualizations
Signaling Pathway of LSD1 Inhibition
Caption: Mechanism of action of this compound through inhibition of LSD1.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating predictive biomarkers for this compound.
Conclusion
The successful clinical development of targeted therapies like this compound is contingent on the identification and validation of robust predictive biomarkers. For SCLC, a DNA hypomethylation signature and the neuroendocrine versus mesenchymal subtype appear to be the most promising avenues for patient stratification. In AML, the upregulation of CD11b and CD86 serves as a reliable pharmacodynamic biomarker of LSD1 inhibition. Further head-to-head comparative studies of this compound with other LSD1 inhibitors within these biomarker-defined contexts are essential to delineate the optimal therapeutic strategies for patients. The experimental protocols and comparative data presented in this guide provide a foundational resource for advancing this critical area of research.
References
- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes | Haematologica [haematologica.org]
- 2. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSE66294 - A DNA Hypomethylation Signature Predicts Novel Anti-Tumor Activity of LSD1 Inhibitors in SCLC (microarray) - OmicsDI [omicsdi.org]
- 5. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the LSD1 Inhibitors GSK2879552 and INCB059872 for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the preclinical and clinical profiles of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors.
This guide provides a comprehensive comparison of GSK2879552 and INCB059872, two irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in the progression of various cancers, including Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC). Both compounds have been the subject of significant preclinical and clinical investigation. This analysis consolidates available data on their mechanism of action, potency, selectivity, and clinical trial outcomes to assist researchers in making informed decisions for future studies.
Mechanism of Action: Targeting the LSD1/CoREST Complex
Both this compound and INCB059872 are orally available, irreversible inhibitors that target the flavin adenine dinucleotide (FAD) cofactor of LSD1.[1] LSD1, also known as KDM1A, is a key enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes.[2] By inhibiting LSD1, these compounds aim to restore the expression of these genes, thereby inhibiting cancer cell growth.[3]
A key aspect of LSD1's function is its interaction with the CoREST complex and transcription factors like GFI1 and GFI1B. This complex is crucial for the repression of genes involved in hematopoietic differentiation.[4] Notably, INCB059872 has been shown to disrupt the interaction between LSD1 and the SNAG domain of GFI1 and GFI1B, which is a critical mechanism for inducing differentiation in AML cells.[4] This disruption leads to the activation of myeloid differentiation genes.[4]
dot
Caption: Signaling pathway of LSD1 and its inhibition by this compound and INCB059872.
Preclinical Activity: A Head-to-Head Look at Potency and Efficacy
Both inhibitors have demonstrated potent anti-proliferative effects in preclinical models of AML and SCLC.
In Vitro Potency
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) for this compound and INCB059872 in various cancer cell lines.
Table 1: In Vitro Potency of this compound in AML Cell Lines
| Cell Line | IC50 / EC50 (nM) | Reference |
| MOLM-13 | 1.9 ± 0.9 | [5] |
| THP-1 | 23 ± 4 (EC50 for CD86 expression) | [5] |
| SKM-1 | 222 ± 103 (EC50 for superoxide production) | [5] |
Table 2: In Vitro Potency of INCB059872 in SCLC Cell Lines
| Cell Line Type | EC50 Range (nM) | Reference |
| Panel of SCLC cell lines | 47 - 377 | [5][6] |
Selectivity Profile
A critical aspect of targeted therapies is their selectivity for the intended target over other related enzymes. Both this compound and INCB059872 are derivatives of tranylcypromine (TCP), a known inhibitor of monoamine oxidases (MAO-A and MAO-B). However, both compounds have been engineered for greater selectivity towards LSD1.
Table 3: Selectivity Profile of LSD1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |
| This compound | LSD1 | 24 | >1000-fold | >1000-fold | [7] |
| INCB059872 | LSD1 | Potent (specific value not available in direct comparison) | Selective | Selective | [3][8] |
| Tranylcypromine (TCP) | LSD1 | ~20,000 | - | - | [3] |
| MAO-A | ~2,000 | - | - | [9] | |
| MAO-B | ~1,000 | - | - | [9] |
Note: Direct head-to-head comparative IC50 values for INCB059872 against MAO-A and MAO-B were not available in the reviewed literature.
Clinical Development and Outcomes
Both this compound and INCB059872 entered Phase I clinical trials to evaluate their safety, tolerability, and preliminary efficacy in patients with advanced cancers. However, the clinical development of both compounds was ultimately terminated.
This compound Clinical Trials
This compound was investigated in patients with relapsed/refractory SCLC (NCT02034123) and AML (NCT02177812).[4][8]
-
SCLC Trial (NCT02034123): This study was terminated because the risk-benefit profile did not favor continuation.[3] While the drug demonstrated favorable pharmacokinetic properties, it provided poor disease control and was associated with a high rate of adverse events.[3] The most common treatment-related adverse event was thrombocytopenia (41% of patients).[3]
-
AML Trial (NCT02177812): This trial was also terminated due to an unfavorable risk-to-benefit ratio.[10] Although there was evidence of target engagement, no significant clinical responses were observed, and the treatment was associated with toxicity, including hemorrhage and Grade 3/4 thrombocytopenia.[10]
INCB059872 Clinical Trials
INCB059872 was evaluated in several Phase 1/2 trials for various malignancies, including solid tumors and hematologic malignancies (NCT02712905) and relapsed or refractory Ewing sarcoma (NCT03514407).[4] All of these studies were terminated due to strategic business decisions by the developing company, not primarily due to safety or efficacy concerns reported in the public domain.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of typical experimental protocols used in the evaluation of these inhibitors.
LSD1 Enzymatic Assay
dot
Caption: Workflow for a typical in vitro LSD1 enzymatic assay.
A common method to assess the enzymatic activity of LSD1 is a horseradish peroxidase (HRP)-coupled assay. Briefly, the assay is performed in a 384-well plate. The inhibitor (this compound or INCB059872) is pre-incubated with recombinant human LSD1 enzyme. The enzymatic reaction is initiated by the addition of a biotinylated H3K4me2 peptide substrate. The production of hydrogen peroxide from the demethylation reaction is coupled to the HRP-mediated oxidation of a fluorogenic substrate like Amplex Red, and the resulting fluorescence is measured to determine the rate of enzyme activity. IC50 values are then calculated from the dose-response curves.
Cellular Proliferation Assay
dot
Caption: Workflow for a cellular proliferation assay.
To determine the effect of the inhibitors on cancer cell growth, a cellular proliferation assay is performed. Cancer cell lines (e.g., MOLM-13 for AML, NCI-H526 for SCLC) are seeded in 96-well plates. The cells are then treated with a range of concentrations of either this compound or INCB059872. After a defined incubation period (typically 3-7 days), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The resulting luminescence is measured, and EC50 values are determined from the dose-response curves.[5]
In Vivo Tumor Xenograft Model
dot
Caption: Workflow for an in vivo tumor xenograft study.
To evaluate the in vivo efficacy of the LSD1 inhibitors, a tumor xenograft model is commonly used. Human cancer cells (e.g., NCI-H1417 for SCLC) are subcutaneously injected into immunodeficient mice.[11] Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The inhibitor is administered orally, typically on a daily schedule. Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, the difference in tumor growth between the treated and control groups is analyzed to determine the anti-tumor efficacy of the compound.[11]
Conclusion
This compound and INCB059872 are both potent, irreversible inhibitors of LSD1 with demonstrated preclinical activity in AML and SCLC models. While both showed promise, their clinical development pathways diverged. The termination of this compound trials due to an unfavorable risk-benefit profile, particularly the observation of significant hematological toxicities, highlights the challenges of targeting LSD1, an enzyme also crucial for normal hematopoiesis. The termination of INCB059872 trials for strategic business reasons leaves its full clinical potential less characterized.
For researchers, the distinct mechanisms, particularly the pronounced effect of INCB059872 on the LSD1-GFI1/GFI1B interaction, may offer different avenues for further investigation. The available data on potency and selectivity can guide the selection of an appropriate tool compound for preclinical studies. The detailed experimental protocols provided in this guide offer a foundation for designing and executing further research into the therapeutic potential of LSD1 inhibition in cancer. Future development of LSD1 inhibitors will likely focus on improving the therapeutic window, potentially through more selective targeting of the LSD1 complex in cancer cells or through combination therapies that enhance efficacy while mitigating toxicity.
References
- 1. Redirecting to https://onderzoekmetmensen.nl/en/trial/48925 [onderzoekmetmensen.nl]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]
- 8. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. | BioWorld [bioworld.com]
GSK2879552: A Potent and Highly Selective LSD1 Inhibitor with Negligible MAO Activity
GSK2879552, a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), demonstrates exceptional selectivity for its primary target with virtually no inhibitory activity against the structurally related monoamine oxidases, MAO-A and MAO-B. This high degree of selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects associated with non-selective agents.
This compound is an orally active, irreversible inhibitor of LSD1, an enzyme frequently overexpressed in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][2] Its potent inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes, inducing differentiation and reducing the proliferation of cancer cells.[3]
Comparative Selectivity Profile
To objectively evaluate the selectivity of this compound, its inhibitory activity was compared against that of other known LSD1 inhibitors, including the clinical-stage compound ORY-1001 and the non-selective agent tranylcypromine. The data, summarized in the table below, clearly illustrates the superior selectivity of this compound.
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity for LSD1 over MAO-A | Selectivity for LSD1 over MAO-B |
| This compound | 16 - 24[1][4] | >100 (Undetectable Inhibition)[2][5] | >100 (Undetectable Inhibition)[2][5] | > 4167-fold | > 4167-fold |
| ORY-1001 | 18 - 20[1][4] | >100[5] | >100[5] | > 5000-fold | > 5000-fold |
| Tranylcypromine | 20,700[6] | 2.3[6] | 0.95[6] | ~0.1-fold | ~0.05-fold |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data unequivocally shows that while this compound and ORY-1001 are highly potent against LSD1, they exhibit negligible activity against both MAO-A and MAO-B, with IC50 values exceeding 100 µM.[5] In stark contrast, tranylcypromine, a known non-selective monoamine oxidase inhibitor, is significantly more potent against MAO-A and MAO-B than against LSD1.[6]
Experimental Determination of MAO-A and MAO-B Inhibition
The selectivity of this compound was determined using in vitro enzyme inhibition assays. A detailed protocol for such an assay is provided below.
Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a test compound against MAO-A and MAO-B. This type of assay typically utilizes recombinant human MAO enzymes and a substrate that is metabolized into a detectable product.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Kynuramine or a fluorogenic substrate)
-
Test compound (e.g., this compound)
-
Positive control inhibitors:
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Detection reagent (if required for the chosen substrate)
-
96-well microplates (black plates for fluorescence assays)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a dilution series of the test compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO substrate.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the recombinant MAO-A or MAO-B enzyme to the wells. For each assay, include control wells:
-
No-enzyme control: Contains all components except the enzyme.
-
No-inhibitor control (vehicle control): Contains all components, including the enzyme and the solvent used for the test compound.
-
Positive control: Contains all components, including the enzyme and a known inhibitor for the respective MAO isoform.
-
-
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction, if necessary, by adding a stop solution (e.g., 2N NaOH).[8]
-
Signal Detection: Measure the absorbance or fluorescence of the product formed using a plate reader.
-
Data Analysis:
-
Subtract the background reading (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
To determine the selectivity for MAO-A versus MAO-B, the IC50 values obtained for each enzyme are compared.
Visualizing the Experimental Workflow
The logical flow of the experimental protocol to determine the selectivity of an inhibitor against MAO-A and MAO-B can be visualized as follows:
Caption: Workflow for determining MAO-A and MAO-B inhibitor selectivity.
Conclusion
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of GSK2879552 in a Laboratory Setting
Essential guidance for researchers on the safe and compliant disposal of the selective LSD1 inhibitor, GSK2879552, ensuring personnel safety and environmental protection.
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For potent, biologically active compounds like this compound, a selective and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), adherence to proper disposal protocols is critical.[1][2][3][4][5] While specific disposal instructions for this compound are not publicly detailed, established principles of hazardous chemical waste management provide a clear framework for its safe handling and disposal. This guide offers a comprehensive, step-by-step approach for laboratory professionals, emphasizing consultation with institutional Environmental Health and Safety (EHS) departments for site-specific procedures.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including investigational compounds like this compound, is governed by regulations that classify waste as hazardous or non-hazardous. Given its nature as a potent enzyme inhibitor with potential antineoplastic activity, this compound and any materials contaminated with it should be managed as hazardous waste.[1][3][4][5] Key principles for managing such waste include segregation, proper containment, clear labeling, and disposal through approved channels.[6][7][8][9][10]
Quantitative Guidelines for Laboratory Chemical Waste
The following table summarizes general quantitative parameters often applied in the management of laboratory chemical waste. These are not specific to this compound but represent common regulatory and safety thresholds.
| Parameter | Guideline | Source |
| Aqueous Waste pH | Must be between 5.0 and 12.5 for drain disposal (if permitted) | [6] |
| Flash Point (Ignitability) | Liquids with a flash point less than 140°F are considered hazardous | [9] |
| Satellite Accumulation Area (SAA) Limit | Maximum of 55 gallons of hazardous waste | [9] |
| Acutely Toxic Waste (P-list) SAA Limit | Maximum of 1 quart of liquid or 1 kilogram of solid | [9] |
| SAA Storage Time Limit | Up to 1 year for partially filled, properly labeled containers | [6][9] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of this compound and contaminated materials. Always consult and follow your institution's specific EHS guidelines.
1. Waste Identification and Segregation:
- Treat all this compound waste as hazardous. This includes:
- Pure, unused, or expired this compound solid compound.
- Solutions containing this compound (e.g., in DMSO, DMF, PBS).[11]
- Contaminated labware (e.g., pipette tips, centrifuge tubes, glassware).
- Contaminated personal protective equipment (PPE) (e.g., gloves, lab coats).
- Materials used for spill cleanup.[10]
- Segregate this compound waste from non-hazardous trash and other chemical waste streams. Do not mix with incompatible chemicals. For instance, keep organic solvent solutions separate from aqueous solutions.[8]
2. Waste Container Selection and Labeling:
- Use a designated, compatible, and leak-proof container with a secure screw-top cap. The container material should not react with the waste. For solutions containing organic solvents, use a chemically resistant container (e.g., high-density polyethylene or glass).[6][8]
- Label the container clearly as "Hazardous Waste." The label must include:
- The full chemical name: "this compound".
- The concentration and solvent if it is a solution.
- The date when waste was first added to the container.
- The name of the Principal Investigator (PI) and the laboratory location.[10]
- Any other information required by your institution's EHS department.
3. Waste Accumulation and Storage:
- Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation.[6][9]
- Keep the waste container closed at all times, except when adding waste. [7][9]
- Ensure secondary containment is in place to prevent spills from reaching drains.[7][10]
- Do not overfill the container; leave at least one inch of headspace to allow for expansion.[6]
4. Arranging for Disposal:
- Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[7]
- Follow the EHS procedures for requesting a waste collection. This may involve submitting an online form or attaching a specific waste tag to the container.[7][10]
- The EHS department will arrange for the transport of the waste to a licensed hazardous waste treatment and disposal facility, where it will likely be incinerated.[12][13]
5. Decontamination of Empty Containers:
- For empty containers that held pure this compound, it is best practice to rinse them three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7][10]
- After triple-rinsing, deface the original chemical label and dispose of the container as regular laboratory glass or plastic waste, as per institutional policy.[7][10]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound hazardous waste.
By following these guidelines and working closely with your institution's safety professionals, you can ensure that the disposal of this compound is handled safely, responsibly, and in full compliance with all applicable regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. caymanchem.com [caymanchem.com]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 13. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling GSK2879552
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of GSK2879552, a selective and irreversible inhibitor of lysine-specific demethylase 1 (LSD1) with potential antineoplastic activity.[1][2] Due to its potent nature, strict adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination. The following protocols are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier against exposure to hazardous compounds.[3][4] All personnel handling this compound must be trained in the proper donning and doffing of PPE.[5]
Minimum PPE Requirements for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves compliant with ASTM D6978 standard.[3] | Provides a primary barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination is suspected.[4] |
| Gown | Disposable, impermeable, long-sleeved gown that closes in the back.[6] | Protects the body from spills and contamination. Must be changed immediately after a spill or every 2-3 hours.[6] |
| Eye Protection | Safety glasses with side shields are the minimum requirement.[7] A full face shield should be worn over safety glasses when there is a risk of splashes.[3][7] | Protects the eyes and face from splashes of liquids or airborne particles. |
| Respiratory Protection | A fit-tested NIOSH-certified N95 or higher respirator.[3] | Required when handling the powdered form of the compound or when there is a risk of generating aerosols. |
| Additional Protection | Disposable hair and shoe covers.[3][4] | Prevents the spread of contamination outside of the designated handling area. |
II. Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, particularly the solid form, should be performed within a designated containment area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.[1]
A. Preparation and Weighing:
-
Designated Area: All manipulations involving this compound powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.[1]
-
Don PPE: Before entering the designated area, don all required PPE as specified in the table above.
-
Surface Protection: Line the work surface with disposable, absorbent bench paper.
-
Weighing: Carefully weigh the required amount of this compound. Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound within the containment area.
-
Initial Cleanup: After weighing and dissolution, carefully wipe down all surfaces and equipment with a suitable decontamination solution. Dispose of all contaminated disposables in a designated hazardous waste container.
B. Experimental Use:
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard warnings.
-
Transport: When transporting solutions of this compound, use sealed, secondary containers to prevent spills.
-
Cell Culture and Animal Studies: When adding the compound to cell cultures or preparing doses for animal studies, perform these tasks within a biological safety cabinet to maintain sterility and containment.
-
Avoid Aerosol Generation: Use techniques and equipment that minimize the generation of aerosols.
C. Decontamination and Cleaning:
-
Deactivating Solution: While a specific deactivating solution for this compound is not documented, a common practice for potent compounds is to use a solution that can chemically degrade the substance. The effectiveness of any deactivating solution should be validated.[8]
-
Cleaning Procedure: A three-step process of deactivation, decontamination, and cleaning is recommended for all surfaces and equipment.[9]
-
Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, cover the spill with absorbent material. Decontaminate the area using a validated procedure. All materials used for spill cleanup must be disposed of as hazardous waste.
III. Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, bench paper, pipette tips, vials) must be placed in a clearly labeled, sealed hazardous waste container.[2] |
| Liquid Waste | Unused solutions of this compound and contaminated liquid waste should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain. |
| Sharps | Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous waste. |
| Final Disposal | All hazardous waste must be disposed of through the institution's environmental health and safety office. The primary method of disposal for investigational drugs is incineration by a licensed hazardous waste vendor.[2][10] |
IV. Experimental Workflow
The following diagram outlines the general workflow for handling this compound in a research laboratory setting, from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. escopharma.com [escopharma.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ph.health.mil [ph.health.mil]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
